5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXVYUPXXGLTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559496 | |
| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-79-8 | |
| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one from 4-(2,4-Difluorophenyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one from 4-(2,4-Difluorophenyl)butyric acid. This intramolecular Friedel-Crafts acylation is a crucial step in the preparation of various pharmaceutically relevant compounds. The following sections detail the experimental protocol and key reaction parameters.
Reaction Overview
The synthesis involves the intramolecular cyclization of 4-(2,4-Difluorophenyl)butyric acid to form the corresponding tetralone. This electrophilic aromatic substitution is typically promoted by a strong acid catalyst, which facilitates the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis process.
| Parameter | Value | Reference |
| Starting Material | 4-(2,4-Difluorophenyl)butyric acid | [1] |
| Product | This compound | [1] |
| Catalyst System | Polyphosphoric acid (PPA) and Phosphorous pentoxide (P₂O₅) | [1] |
| Reactant Mass | 43 g of 4-(2,4-Difluorophenyl)butyric acid | [1] |
| Catalyst Mass | 120 g of Polyphosphoric acid, 12 g of Phosphorous pentoxide | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Purification Method | Silica gel chromatography (Eluent: Hexane/Ethyl acetate = 4/1) or Vacuum sublimation (0.65 mbar / 100°C) | [1] |
| Melting Point | 89°-91°C | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
1. Catalyst Preparation:
-
In a suitable reaction vessel, combine 120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide.
-
Stir the mixture at 60°C until a homogeneous solution is achieved.[1]
2. Reaction:
-
To the pre-heated catalyst mixture, add 43 g of 4-(2,4-Difluorophenyl)butyric acid.[1]
-
Increase the temperature to 80°C and stir the reaction mixture vigorously for 1.5 hours.[1]
3. Work-up:
-
After the reaction is complete, carefully pour the hot mixture onto ice-water to quench the reaction.
-
Extract the aqueous mixture with ether.
-
Combine the organic phases and wash sequentially with sodium carbonate solution and sodium chloride solution.[1]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Treat the dried solution with a small amount of activated charcoal and then filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.[1]
4. Purification:
-
The crude product can be purified by one of the following methods:
5. Characterization:
-
The purified product should be a solid with a melting point of 89°-91°C.[1]
Reaction Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Chemical Transformation)
The underlying chemical transformation is an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the pi-electrons of the aromatic ring, leading to the formation of the cyclized product after deprotonation.
Caption: Simplified logical pathway of the intramolecular Friedel-Crafts acylation.
References
Spectroscopic Characterization of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this document presents a template based on established methodologies and data for structurally related compounds. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on analogous compounds. These tables are designed for easy comparison and interpretation of key spectral features.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.0 - 7.2 | m | - | 1H | Ar-H |
| 6.8 - 6.9 | m | - | 1H | Ar-H |
| 2.9 - 3.0 | t | 6.8 | 2H | -CH₂-C=O |
| 2.6 - 2.7 | t | 6.8 | 2H | Ar-CH₂- |
| 2.1 - 2.2 | p | 6.8 | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 195 - 197 (dd) | C=O |
| 160 - 165 (dd) | C-F |
| 160 - 165 (dd) | C-F |
| 135 - 140 (dd) | Ar-C |
| 110 - 115 (dd) | Ar-C |
| 110 - 115 (dd) | Ar-CH |
| 100 - 105 (t) | Ar-CH |
| 38 - 40 | -CH₂-C=O |
| 28 - 30 | Ar-CH₂- |
| 22 - 24 | -CH₂-CH₂-CH₂- |
Note: d denotes a doublet and t denotes a triplet, arising from C-F coupling.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | m | Aromatic C-H stretch |
| 2850 - 3000 | m | Aliphatic C-H stretch |
| 1680 - 1700 | s | C=O stretch (conjugated) |
| 1600 - 1620 | m | Aromatic C=C stretch |
| 1200 - 1300 | s | C-F stretch |
| 1100 - 1200 | s | C-F stretch |
Note: s denotes a strong intensity and m denotes a medium intensity.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 182.05 | [M]⁺ |
| 154.05 | [M-CO]⁺ |
| 126.04 | [M-CO-C₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 8223.68 Hz
-
Acquisition Time: 3.98 s
-
Relaxation Delay: 1.0 s
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 24038.46 Hz
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation is applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory.
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Processing: The resulting spectrum is baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) such as an Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray ionization (ESI) source.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Acquisition (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Mass Range: m/z 50-500
Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Physical and chemical properties of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and drug discovery. This document details its known characteristics, synthesis, and analytical methods, presenting a valuable resource for researchers working with this compound.
Core Compound Information
This compound , with the CAS Number 110931-79-8 , is a synthetic organic compound. Its structure features a dihydronaphthalenone core with two fluorine atoms substituted on the aromatic ring at positions 5 and 7.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 110931-79-8 |
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol |
Physical and Chemical Properties
A summary of the available quantitative physical and chemical data for this compound is presented below. It is important to note that experimental data for some properties are limited, and predicted values are provided where available.
| Property | Value | Source |
| Melting Point | 89 - 91 °C | Experimental |
| Boiling Point | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
| Solubility | Not experimentally determined. | - |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a corresponding phenylbutyric acid derivative. A detailed experimental protocol is outlined below.
Synthesis of this compound
This protocol describes the cyclization of 4-(2,4-difluorophenyl)butyric acid to yield the target compound.
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P₂O₅)
-
Ice-water
-
Ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Active charcoal
-
Silica gel (for chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60 °C until homogeneous.
-
43 g of 4-(2,4-difluorophenyl)butyric acid is added to the mixture.
-
The reaction mixture is stirred for 1.5 hours at 80 °C.
-
Upon completion, the reaction mixture is poured onto ice-water and extracted with ether.
-
The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.
-
The organic layer is dried and then treated with a small amount of active charcoal.
-
The solvent is removed by evaporation.
-
The crude product can be purified by either silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation at 0.65 mbar and 100 °C.
Yield: The expected melting point of the purified product is 89-91 °C.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis of this compound.
Analytical Characterization
Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely available in public databases, the following sections outline the expected analytical characteristics based on its structure and data from similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the dihydronaphthalene ring and the aromatic protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The signals for the carbons directly attached to fluorine will appear as doublets due to carbon-fluorine coupling. The carbonyl carbon will have a characteristic downfield chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at positions 5 and 7.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₁₀H₈F₂O.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity to biological targets. Therefore, this compound represents a potential scaffold for the development of novel therapeutic agents. Further research is required to explore its biological effects.
The logical workflow for investigating the biological potential of this compound is depicted below.
Caption: Workflow for Biological Activity Screening.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While key identifiers and a reliable synthesis protocol are established, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The provided information serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the need for further investigation into the analytical and pharmacological profile of this promising fluorinated scaffold.
The Emergent Role of Fluorinated Tetralone Derivatives in Biological Systems: A Mechanistic Overview
For Immediate Release
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone for enhancing therapeutic potential. This technical guide delves into the mechanism of action of a promising class of compounds: fluorinated tetralone derivatives. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit modulated and often enhanced biological activities, positioning them as compelling candidates for further investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of their biological targets, mechanisms of action, and the experimental methodologies used to elucidate them.
The tetralone scaffold itself is a recognized pharmacophore, present in various natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4] The introduction of fluorine into this privileged structure can profoundly influence its electronic properties, metabolic stability, membrane permeability, and binding affinity for biological targets.[5][6]
Core Mechanism of Action: Enzyme Inhibition
A primary mechanism through which fluorinated tetralone derivatives are postulated to exert their biological effects is through the inhibition of specific enzymes. The electron-withdrawing nature of fluorine can significantly enhance the electrophilicity of the ketone carbonyl group within the tetralone ring system. This heightened reactivity makes the carbonyl carbon a prime target for nucleophilic attack by amino acid residues in the active sites of enzymes.
Inhibition of Serine Proteases: A Case Study
A well-established mechanism for α-fluorinated ketones is the potent inhibition of serine proteases.[7][8] In this model, the fluorine atom(s) at the α-position to the carbonyl group destabilize the C=O π-bond, making the carbonyl carbon highly susceptible to addition by the active site serine residue.[8] This leads to the formation of a stable hemiacetal adduct, which mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[7]
Below is a proposed general mechanism for the inhibition of a serine protease by a generic α-fluorinated tetralone derivative.
Modulation of Other Biological Activities
Beyond direct enzyme inhibition, fluorination can modulate the biological activity of tetralone derivatives in several other ways:
-
Antibacterial and Antifungal Activity: Tetralone derivatives have demonstrated promising activity against various bacterial and fungal strains.[3][4] Fluorination can enhance these properties by increasing the compound's ability to penetrate microbial cell membranes and by potentially altering interactions with microbial targets.
-
Receptor Binding: The introduction of fluorine can modify the conformation and electronic distribution of the tetralone scaffold, leading to altered binding affinities for specific cellular receptors.
Quantitative Data on Tetralone Derivatives
While specific data for fluorinated tetralone derivatives is emerging, the biological activities of their non-fluorinated counterparts provide a valuable baseline for understanding their potential.
| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |
| 2-Benzylidene-tetralone derivatives | Firefly Luciferase Inhibition | 0.25 nM - 120 nM | [9] |
| Aminoguanidine-tetralone derivatives | Antibacterial (S. aureus) | 0.5 µg/mL - 32 µg/mL | [3] |
| Substituted α-tetralones | Antifungal (A. niger) | 62.5 µg/mL - 125 µg/mL | [4] |
| Substituted α-tetralones | Antibacterial (E. coli, MRSA) | 31.25 µg/mL - 62.5 µg/mL | [4] |
Experimental Protocols
The investigation of the mechanism of action of fluorinated tetralone derivatives involves a range of biochemical and cellular assays.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50 or Ki) of a fluorinated tetralone derivative against a target enzyme (e.g., a serine protease like trypsin or chymotrypsin).
Methodology:
-
Enzyme and Substrate Preparation: A solution of the target enzyme and a corresponding chromogenic or fluorogenic substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: A series of dilutions of the fluorinated tetralone derivative are prepared.
-
Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a microplate.
-
Data Acquisition: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a fluorinated tetralone derivative against a specific microbial strain.
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Compound Dilution: Serial dilutions of the fluorinated tetralone derivative are prepared in a liquid growth medium in a microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
Fluorinated tetralone derivatives represent a promising class of molecules with significant potential for the development of novel therapeutic agents. Their mechanism of action is likely multifaceted, with enzyme inhibition being a key feature. The strategic incorporation of fluorine into the tetralone scaffold offers a powerful tool for fine-tuning their biological activity, pharmacokinetic properties, and therapeutic efficacy. Further research into the specific molecular targets and detailed mechanisms of action of these compounds is warranted and will undoubtedly pave the way for their future clinical applications.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Potential Biological Activities of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its Analogs in Cancer Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the biological activity of the specific compound 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is limited. This document focuses on the demonstrated biological activities of structurally related 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, which serve as a strong indicator of the potential therapeutic applications for this chemical scaffold.
Executive Summary
The 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold is emerging as a promising chemical framework for the development of novel anti-cancer agents. While direct biological data for this compound is not extensively documented in peer-reviewed literature, recent studies on closely related analogs have demonstrated significant therapeutic potential, particularly against hepatocellular carcinoma (HCC). Research highlights that piperazine-substituted DHN derivatives can induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells. The primary mechanism of action for these compounds has been identified as the concurrent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are critical for cancer cell proliferation and survival. A lead compound, a 2,3,4-fluoro-substituted DHN derivative, has shown potent anti-HCC activity, underscoring the potential of fluorinated DHN analogs in oncology.
Potential Biological Activities and Mechanism of Action
The core biological activity identified for the DHN scaffold is its anti-cancer efficacy, demonstrated through a multi-faceted approach targeting key cellular processes and signaling pathways critical for tumor progression.
Anti-proliferative and Cytotoxic Activity
Studies on piperazine-substituted DHN derivatives have confirmed their cytotoxic effects against hepatocellular carcinoma cell lines, such as HepG2. A lead compound with 2,3,4-fluoro substitution was identified as having superior anti-HCC activity compared to other analogs, suggesting that fluorination patterns on the DHN core can significantly influence potency.
Induction of Apoptosis
The DHN derivatives have been shown to promote programmed cell death (apoptosis) in cancer cells. This is achieved by modulating the expression of key regulatory proteins, including the down-regulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the up-regulation of the pro-apoptotic protein Bcl-2-associated X protein (BAX) and Cleaved caspase-3 (C-caspase-3)[1].
Inhibition of Cancer Cell Migration
A critical aspect of cancer metastasis is the ability of tumor cells to migrate. The DHN derivatives have been observed to inhibit the migration of HepG2 cells, suggesting potential for these compounds to prevent or reduce the spread of cancer[1].
Cell Cycle Arrest
The compounds have been shown to interfere with the normal progression of the cell cycle, specifically by causing an arrest in the G2 phase. This prevents the cancer cells from dividing and proliferating[1].
Core Mechanism: Inhibition of NF-κB and MAPK Signaling
The anti-cancer effects of DHN derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. Treatment with a lead DHN compound significantly reduced the phosphorylation levels of key proteins in these cascades[1]:
-
NF-κB Pathway: Reduced phosphorylation of the p65 subunit and its inhibitor, IκB-α.
-
MAPK Pathway: Reduced phosphorylation of p38 and Extracellular signal-regulated kinase (ERK).
By inhibiting these pathways, the compounds effectively shut down critical signals that promote cancer cell growth, survival, and proliferation.
Quantitative Biological Data
While the full dataset for all thirty-five derivatives from the pivotal study is not publicly accessible, the abstract identifies a lead compound (2,3,4-fluoro-substituted DHN 28 ) as having potent activity against HepG2 cells and lower cytotoxicity against the normal liver cell line THLE-3. The table below summarizes the key biological effects and molecular targets identified for this lead compound.
| Activity | Cell Line | Effect | Key Molecular Targets | Reference |
| Cytotoxicity | HepG2 | High Anti-HCC Activity | - | [1] |
| Cytotoxicity | THLE-3 | Lower Cytotoxicity | - | [1] |
| Apoptosis | HepG2 | Promoted | ↓ Bcl-2, ↑ BAX, ↑ Cleaved caspase-3 | [1] |
| Cell Cycle | HepG2 | G2 Phase Arrest | - | [1] |
| Cell Migration | HepG2 | Inhibited | - | [1] |
| Signal Transduction | HepG2 | Inhibition | ↓ p-p65, ↓ p-IκB-α, ↓ p-p38, ↓ p-ERK | [1] |
Signaling Pathway and Experimental Workflow Visualization
Inhibitory Action on NF-κB and MAPK Pathways
The following diagram illustrates the proposed mechanism of action, where the DHN derivative inhibits key phosphorylation events in the NF-κB and MAPK pathways, leading to downstream anti-cancer effects.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the anti-cancer properties of a novel compound like a DHN derivative.
Key Experimental Protocols
The following are representative, detailed protocols for the assays typically used to determine the biological activities described above.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHN derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with the DHN derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the ability of a compound to inhibit the collective migration of a sheet of cells.
-
Create Monolayer: Seed HepG2 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create Wound: Use a sterile p200 pipette tip to create a straight "scratch" or wound in the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing the DHN derivative at a non-lethal concentration.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: Measure the width or area of the wound at each time point. Compare the rate of wound closure between treated and untreated cells to determine the effect on migration.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.
-
Cell Lysis: Treat HepG2 cells with the DHN derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, p65, p-IκB-α, IκB-α, p-p38, p38, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Conclusion and Future Directions
The 3,4-dihydronaphthalen-1(2H)-one scaffold represents a valuable starting point for the development of novel anti-cancer therapeutics. Evidence strongly suggests that derivatives of this scaffold, including fluorinated analogs like this compound, are likely to exhibit potent activity against hepatocellular carcinoma by inducing apoptosis and inhibiting cell migration via the dual blockade of the NF-κB and MAPK signaling pathways.
Future research should focus on synthesizing and directly evaluating the biological activity of this compound to confirm these potential activities. Further optimization of the DHN scaffold to improve potency, selectivity, and pharmacokinetic properties could lead to the development of a new class of effective and targeted cancer therapies.
References
A Technical Guide to the Synthesis, Characterization, and Structural Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure is not publicly available, this document details the established synthesis protocol, physicochemical properties, and a predictive analysis of its crystallographic features based on closely related analogs.
Physicochemical and Spectroscopic Data
This compound, also known as 5,7-Difluoro-1-tetralone, is a solid organic compound. Its key identifiers and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 110931-79-8 |
| Appearance | Solid |
| Melting Point | 89-91 °C[1] |
| Synonyms | 5,7-Difluoro-1-tetralone, 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one |
Experimental Protocols
Synthesis of this compound
The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.[1]
Materials:
-
4-(2,4-Difluorophenyl)butyric acid (43 g)
-
Polyphosphoric acid (PPA) (120 g)
-
Phosphorous pentoxide (P₂O₅) (12 g)
-
Ice-water
-
Ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Active charcoal
-
Silica gel (for chromatography)
-
Hexane/Ethyl acetate (4:1 mixture for elution)
Procedure:
-
A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous.
-
43 g of 4-(2,4-Difluorophenyl)butyric acid is added to the mixture.
-
The reaction mixture is stirred for 1.5 hours at 80°C.
-
Upon completion, the hot mixture is carefully poured onto ice-water.
-
The product is extracted with ether.
-
The combined ether extracts are washed sequentially with sodium carbonate solution and sodium chloride solution.
-
The organic phase is dried and treated with a small amount of active charcoal.
-
The solvent is removed by evaporation to yield the crude product.
Purification:
-
Silica Gel Chromatography: The crude product can be purified by column chromatography using a hexane/ethyl acetate (4:1) eluant.[1]
-
Vacuum Sublimation: Alternatively, purification can be achieved by vacuum sublimation at 100°C and 0.65 mbar.[1]
Predictive Crystal Structure Analysis
Although the specific crystal structure of this compound has not been reported, an analysis of structurally similar compounds allows for a robust prediction of its crystallographic properties. Data from two such analogs, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one and 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, are presented for comparison.[2][3]
| Parameter | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one[3] | 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[2] | Predicted for 5,7-Difluoro Analog |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c or similar centrosymmetric space group |
| a (Å) | 7.4303 | 16.6341 | - |
| b (Å) | 7.4614 | 7.4319 | - |
| c (Å) | 16.4393 | 14.8943 | - |
| β (°) ** | 90.976 | 123.243 | - |
| Volume (ų) ** | 911.27 | 1540.0 | - |
| Z | 4 | 8 | 4 or 8 |
| Key Structural Feature | Distorted envelope conformation of the ketone ring. | - | The dihydronaphthalenone ring system is expected to be non-planar. |
Based on these analogs, it is predicted that this compound will crystallize in the monoclinic system. The fluorine substitutions are not expected to fundamentally alter the molecular packing, though they will influence intermolecular interactions, potentially leading to C-H···F hydrogen bonds. The six-membered ketone ring is expected to adopt a distorted envelope or half-chair conformation.
Proposed Workflow for Crystal Structure Determination
The definitive structure can be determined via single-crystal X-ray diffraction. The logical workflow for this process is outlined below.
Conclusion
This compound is an accessible synthetic building block. While its crystal structure remains to be definitively determined, analysis of related compounds provides a strong predictive framework for its solid-state conformation and packing. The detailed synthetic and proposed analytical protocols in this guide offer a solid foundation for researchers and drug development professionals working with this and other fluorinated naphthalenone scaffolds.
References
Solubility characteristics of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols for determining its solubility, presenting illustrative data, and outlining the workflows involved. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.
Illustrative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value | Thermodynamic |
| Acetonitrile (ACN) | 25 | Value | Value | Thermodynamic |
| Ethanol (EtOH) | 25 | Value | Value | Thermodynamic |
| Methanol (MeOH) | 25 | Value | Value | Thermodynamic |
| Dichloromethane (DCM) | 25 | Value | Value | Thermodynamic |
| Acetone | 25 | Value | Value | Thermodynamic |
| Ethyl Acetate | 25 | Value | Value | Thermodynamic |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary methodologies: thermodynamic solubility and kinetic solubility.[3]
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.[4][5]
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ACN, Ethanol)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[7]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[8][9][10]
Objective: To rapidly determine the solubility of this compound when introduced from a concentrated DMSO stock into various solvents.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer) or HPLC/LC-MS system
Procedure:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the concentrated DMSO stock solution of the compound to the solvent-containing wells.
-
Incubation: Seal the plate and shake it at a constant temperature for a shorter period (e.g., 1-2 hours).
-
Analysis: The amount of dissolved compound can be determined by several methods:
-
Direct UV/Vis Measurement: After centrifugation of the plate to pellet any precipitate, the absorbance of the supernatant is measured.
-
Nephelometry: The plate is read using a nephelometer which measures light scattering caused by undissolved particles.[11]
-
HPLC/LC-MS Analysis: An aliquot of the supernatant is removed after centrifugation and filtration, and the concentration is determined by HPLC or LC-MS.[9]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
References
- 1. 843644-23-5 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one AKSci J96459 [aksci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. rheolution.com [rheolution.com]
Navigating the Stability Landscape of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative, represents a core structural motif in various research and development endeavors. Understanding its chemical stability and potential degradation pathways is paramount for ensuring the integrity, safety, and efficacy of any drug candidate or chemical entity derived from it. This technical guide provides a comprehensive overview of the predicted stability of this compound and outlines detailed experimental protocols for its forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages established principles of organic chemistry and forced degradation studies of analogous structures to predict its behavior under various stress conditions.
Predicted Stability and Potential Degradation Pathways
The chemical structure of this compound, featuring a tetralone core with two fluorine atoms on the aromatic ring, suggests susceptibility to several degradation mechanisms. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the adjacent carbonyl group.
Key Structural Features Influencing Stability:
-
α,β-Unsaturated Ketone System (within the aromatic ring): Prone to nucleophilic attack.
-
Carbonyl Group: Susceptible to reduction and nucleophilic addition.
-
Fluorinated Aromatic Ring: Generally stable, but can be subject to nucleophilic aromatic substitution under harsh conditions. The fluorine atoms may also influence the acidity of adjacent protons.
-
Benzylic Protons (at C4): Potentially susceptible to oxidation.
Based on these features, the following degradation pathways are proposed:
-
Hydrolysis: The compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although likely at a slow rate.
-
Oxidation: The benzylic position (C4) is a potential site for oxidative degradation, which could lead to the formation of hydroxylated or further oxidized species. The ketone functionality itself is generally resistant to further oxidation under standard pharmaceutical testing conditions.
-
Photodegradation: Aromatic ketones are known to be photosensitive. Upon exposure to UV or visible light, the molecule could undergo photoreduction, photocleavage, or photo-oxidation, leading to a variety of degradation products. The presence of fluorine atoms may influence the photolytic stability.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through radical-mediated pathways or pericyclic reactions, although significant degradation is generally expected only at temperatures exceeding typical pharmaceutical storage and handling conditions.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. General Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4] This stock solution will be used for all stress studies. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration with the same solvent and stored at refrigerated conditions (2-8 °C) protected from light.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60 °C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase of the analytical method.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60 °C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the solution at 60 °C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
After the incubation period, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
4. Photolytic Degradation:
-
Expose a solid sample of the compound and a 1 mg/mL solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to a final concentration of 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 70 °C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve an appropriate amount of the solid in a suitable solvent to achieve a concentration of 1 mg/mL and then dilute to a final concentration of 100 µg/mL with the mobile phase.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Neutral Hydrolysis | Purified Water | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis | UV/Vis Light | Ambient | As per ICH Q1B |
| Thermal (Dry Heat) | 70 °C | 70 °C | 48 hours |
Analytical Method for Stability Indication
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6]
Proposed HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (likely around 254 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
The method would require validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and drug discovery. This document details its commercial availability, purity grades, and relevant experimental protocols, offering a valuable resource for scientists engaged in synthetic chemistry and pharmaceutical development.
Commercial Availability and Purity
This compound, identified by CAS Number 110931-79-8, is available from a select number of chemical suppliers. The compound is primarily offered at a purity of 98%, catering to the needs of research and development laboratories. The table below summarizes the currently available data on commercial suppliers and their offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| Acmec Biochemical | 110931-79-8 | 98% | Inquire |
| CP Lab Safety | 110931-79-8 | min 98% | 100 mg |
| Accel Scientific | 110931-79-8 | 98% | 100mg, 250mg, 1g |
Synthesis and Purification
A common synthetic route to this compound involves the intramolecular cyclization of a corresponding phenylbutyric acid derivative.[1] A detailed experimental protocol for its synthesis is provided below.
Synthesis Protocol
Reaction: Intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.
Reagents and Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P₂O₅)
-
Ice-water
-
Ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Active charcoal
-
Silica gel (for chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is heated to 60°C and stirred until a homogeneous solution is formed.
-
43 g of 4-(2,4-Difluorophenyl)butyric acid is added to the mixture.
-
The reaction mixture is stirred for 1.5 hours at 80°C.
-
Upon completion, the reaction mixture is poured onto ice-water and extracted with ether.
-
The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.
-
The organic layer is then dried, treated with a small amount of active charcoal, and evaporated to yield the crude product.[1]
Purification Protocol
The crude this compound can be purified by one of the following methods:
-
Silica Gel Chromatography: The crude product is purified using a silica gel column with a hexane/ethyl acetate (4:1) eluent system.[1]
-
Vacuum Sublimation: The compound can also be purified by vacuum sublimation at 0.65 mbar and 100°C.[1]
The purified product has a melting point of 89°-91°C.[1]
Analytical Characterization
General HPLC Analysis Workflow
NMR Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR would be utilized. In ¹³C NMR, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (J-C-F coupling constants). Similarly, ¹⁹F NMR would show signals corresponding to the two non-equivalent fluorine atoms.
Application in Drug Discovery
While direct biological activity data for this compound is not extensively published, its structural motif is of significant interest in medicinal chemistry. Tetralone derivatives are known to be key intermediates in the synthesis of various biologically active compounds. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.
The logical workflow for utilizing this compound in a drug discovery program would typically involve its chemical modification to generate a library of derivatives, which are then screened for biological activity.
References
CAS number and IUPAC name for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Initial searches for a specific CAS number and IUPAC name for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one did not yield a conclusive match in available chemical databases. It is highly probable that the intended compound of interest is the isomeric structure, 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one. This document will proceed with the available information for this confirmed isomer.
Confirmed Identity of the Isomeric Compound
CAS Number: 172366-38-0 IUPAC Name: 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one
This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. Such fluorinated organic molecules are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, including altered metabolic stability, binding affinity, and lipophilicity.
Available Technical Data
Currently, detailed experimental protocols, in-depth quantitative data, and specific applications in signaling pathways or drug development for 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one are not extensively documented in publicly accessible scientific literature. The information available is primarily from chemical suppliers, providing basic physicochemical properties and safety data.
Physicochemical Properties
A summary of the generally available data for 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one is presented below.
| Property | Value | Source |
| CAS Number | 172366-38-0 | Chemical Supplier Catalogs |
| IUPAC Name | 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₈F₂O | Calculated |
| Molecular Weight | 182.17 g/mol | Calculated |
Visualization of the General Synthetic Precursor Relationship
While a specific, detailed experimental protocol for the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one is not available in the searched literature, a generalized logical workflow for the synthesis of related tetralone structures can be conceptualized. This often involves the cyclization of a substituted phenylbutyric acid.
Caption: Generalized synthetic approach to tetralone backbones.
Conclusion for Researchers and Drug Development Professionals
The compound 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (CAS: 172366-38-0) is a commercially available synthetic building block. However, a comprehensive review of scientific literature and patent databases did not yield the in-depth technical information required for a detailed whitepaper, including experimental protocols, extensive quantitative data, or documented roles in specific biological pathways.
For researchers and professionals in drug development, this indicates that the compound represents a relatively unexplored area of chemical space. Its utility as a precursor for novel therapeutics would require foundational research to establish its reactivity, biological activity, and safety profile. Further investigation into the synthesis and characterization of this molecule could provide valuable insights for the development of new chemical entities. At present, a detailed technical guide beyond the fundamental identification and supplier-provided data cannot be constructed.
Methodological & Application
Application Notes and Protocols: The Medicinal Chemistry Utility of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5,7-difluoro-1-tetralone, as a versatile scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of lead compounds, making this building block a valuable starting point for the development of novel therapeutics.
Introduction to the 5,7-Difluoro-1-Tetralone Scaffold
The 1-tetralone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms at the 5 and 7 positions of the aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Fluorine's high electronegativity and small atomic radius allow it to modulate the electronic properties and conformation of a molecule without introducing significant steric bulk. These characteristics make this compound an attractive starting material for the synthesis of novel drug candidates with potential applications in oncology, infectious diseases, and neurology.
Key Applications in Medicinal Chemistry
The 5,7-difluoro-1-tetralone scaffold is a precursor for a diverse range of bioactive molecules. While direct derivatives are an emerging area of research, the broader class of fluorinated tetralones has shown significant promise in several therapeutic areas:
-
Anticancer Agents: The tetralone core is found in various compounds with cytotoxic activity. Fluorination can enhance these properties by increasing the compound's ability to interact with biological targets. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been shown to induce apoptosis and inhibit the migration of hepatocellular carcinoma cells by targeting key signaling pathways.
-
Antimicrobial Agents: The incorporation of fluorine into heterocyclic scaffolds has been shown to enhance antimicrobial potency. Halogenated flavanones, structurally related to tetralones, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that derivatives of 5,7-difluoro-1-tetralone could be promising candidates for the development of new antibiotics.
-
Enzyme Inhibitors: The tetralone scaffold has been successfully utilized to develop potent enzyme inhibitors. For example, C7-substituted tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. The electronic properties of the 5,7-difluoro substitution pattern could be exploited to design novel inhibitors for various enzymatic targets.
Quantitative Data on a Related Bioactive Derivative
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, a recent study on piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives provides valuable insights into the potential of fluorinated analogs. The 2,3,4-trifluoro-substituted derivative, herein referred to as Compound 28 , emerged as a lead compound with potent anti-cancer effects against hepatocellular carcinoma (HCC) cells.
| Compound | Cell Line | IC50 (µM) | Cytotoxicity (THLE-3 cells) | Reference |
| Compound 28 (2,3,4-trifluoro analog) | HepG2 (HCC) | Lower than previous non-fluorinated compounds | Low | [2] |
This data highlights the potential of fluorine substitution to enhance anti-cancer activity while maintaining low cytotoxicity in normal cells.
Experimental Protocols
This protocol describes the synthesis of the title compound from 4-(2,4-Difluorophenyl)butyric acid via intramolecular Friedel-Crafts acylation.
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P2O5)
-
Ice-water
-
Diethyl ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Activated charcoal
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a homogeneous mixture by stirring 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide at 60°C.
-
To this mixture, add 43 g of 4-(2,4-Difluorophenyl)butyric acid.
-
Stir the reaction mixture for 1.5 hours at 80°C.
-
Pour the reaction mixture onto ice-water and extract the product with diethyl ether.
-
Wash the combined organic phases with sodium carbonate solution and then with sodium chloride solution.
-
Dry the organic layer and treat with a small amount of activated charcoal.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent, or by vacuum sublimation at 0.65 mbar and 100°C. The melting point of the purified product is 89-91°C.
This protocol provides a general method for the synthesis of bioactive derivatives based on the reaction of a bromo-tetralone intermediate with a piperazine derivative.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Substituted piperazine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Bromination: Synthesize the 2-bromo-5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one intermediate by reacting this compound with N-Bromosuccinimide.
-
Substitution: Dissolve the 2-bromo intermediate (1 equivalent) and the desired substituted piperazine (1.2 equivalents) in acetonitrile.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final piperazine-substituted derivative.
This protocol describes a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Hepatocellular carcinoma (e.g., HepG2) and normal liver (e.g., THLE-3) cell lines
-
Synthesized compounds dissolved in DMSO
-
DMEM or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and IC50 values.
Visualizations
References
- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for the Reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical reduction of the ketone 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one to its corresponding alcohol, 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocol outlined below utilizes sodium borohydride, a mild and selective reducing agent, ensuring high yield and purity of the desired product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For the specific substrate, this compound, this reduction yields 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate for further functionalization. The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more reactive hydrides like lithium aluminum hydride.[1][2] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2]
Data Presentation
The following table summarizes the expected quantitative data for the reduction of this compound using two common solvent systems. The data is based on typical yields for similar reductions.
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Borohydride | Methanol (MeOH) | 0 to 25 | 1 - 2 | 90 - 98 |
| Sodium Borohydride | Tetrahydrofuran (THF)/Methanol (MeOH) (1:1) | 0 to 25 | 1 - 2 | 90 - 98 |
Experimental Protocol
This protocol details the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur. Continue adding acid until the pH is approximately 5-6.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Visualizations
Reaction Scheme:
The chemical transformation described in the protocol is as follows:
Caption: Reduction of this compound.
Experimental Workflow:
The following diagram illustrates the step-by-step workflow of the experimental protocol.
Caption: Experimental workflow for the reduction protocol.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,7-Difluorotetralols from 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated tetralone derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The chiral alcohol derivative, (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, and its enantiomer are valuable building blocks for the synthesis of various biologically active molecules, including selective estrogen receptor degraders (SERDs) and other therapeutic agents. The asymmetric reduction of the prochiral ketone, this compound, is a key step in accessing these enantiomerically pure alcohols. This document provides detailed application notes and a proposed protocol for this transformation, focusing on the well-established and highly efficient Noyori asymmetric hydrogenation.
Core Application: Asymmetric Reduction of this compound
The most prominent and predictable application of this compound in asymmetric synthesis is its reduction to the corresponding chiral alcohol. The Noyori asymmetric hydrogenation, which utilizes chiral Ruthenium-diphosphine-diamine complexes, is a powerful and widely adopted method for the highly enantioselective reduction of ketones.[1][2] This reaction is known for its broad substrate scope, high efficiency, and excellent enantioselectivity, making it an ideal candidate for the synthesis of chiral 5,7-difluorotetralols.
Proposed Signaling Pathway Involvement
The resulting chiral 5,7-difluorotetralol scaffold is a key component in the development of selective estrogen receptor degraders (SERDs). These compounds are crucial in the treatment of hormone receptor-positive breast cancers. The diagram below illustrates the general mechanism of action for SERDs.
Caption: General mechanism of SERD action.
Data Presentation: Expected Performance of Noyori Asymmetric Hydrogenation
| Substrate | Chiral Catalyst System | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference/Analogy |
| This compound (Proposed) | (S,S)-TsDPEN-Ru(II) | 8 - 50 | Isopropanol | 25 - 35 | >95 | >98 | Based on[1][2][3] |
| 2-Arylidene-1-tetralones | Noyori-Ikariya Ru(II) Complexes | N/A (Transfer) | Formic Acid/Triethylamine | RT | High | up to 99 | [4] |
| β-Keto Esters | (R,R)-i-Pr-BPE-RuBr₂ | 4 | Methanol/Water | 35 | 100 | 99.3 | [1] |
| α-Amino Ketones | trans-RuCl₂[(R)-xylbinap][(R)-diapen] | 8 | Isopropanol | 25 | 96 | 99.8 | [1] |
Experimental Protocols
The following is a detailed proposed protocol for the asymmetric hydrogenation of this compound based on the principles of the Noyori reaction.
Protocol 1: Asymmetric Hydrogenation of this compound
Objective: To synthesize enantiomerically enriched (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
This compound
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Activation (Pre-reaction): In a glovebox, add [RuCl((S,S)-TsDPEN)(p-cymene)] (0.01 mol%) and potassium tert-butoxide (0.1 mol%) to a flame-dried Schlenk flask. Add anhydrous isopropanol to dissolve the solids. Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous isopropanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Add the activated catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 8 atm with hydrogen gas.
-
Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 5-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric hydrogenation.
Conclusion
The asymmetric reduction of this compound represents a critical transformation for accessing valuable chiral synthons for drug discovery. The Noyori asymmetric hydrogenation is a highly reliable and efficient method to achieve this, with expectations of high yield and excellent enantioselectivity. The provided protocol, based on well-established precedents, offers a robust starting point for researchers in the field. The resulting chiral fluorinated tetralols are key intermediates for the development of next-generation therapeutics, particularly in the area of oncology.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations involving 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a valuable fluorinated building block in medicinal chemistry and materials science. The protocols and data presented are designed to serve as a comprehensive guide for the synthesis of derivatives for potential use in drug discovery and development.
Introduction
This compound, also known as 5,7-difluoro-α-tetralone, is a versatile intermediate. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of novel bioactive compounds. These protocols detail common and useful transformations of this ketone.
General Laboratory Procedures and Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (GF254) and visualized under UV light or by using an appropriate staining solution. Purification of products is typically achieved by flash column chromatography on silica gel (200-300 mesh). All reagents should be of high commercial quality and used as received unless otherwise noted.
Application Note 1: Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to the corresponding alcohol, 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, is a fundamental transformation that provides a chiral center and a hydroxyl group for further functionalization.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes the straightforward and high-yielding reduction of the title ketone using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.49 mmol).
-
Dissolve the ketone in 20 mL of anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.25 g, 6.59 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (eluent: 4:1 hexanes/ethyl acetate) to yield 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol as a white solid.
Data Presentation
| Reactant | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 182.17 | 1.0 | 5.49 |
| Sodium borohydride | 37.83 | 0.25 | 6.59 |
| Product | |||
| 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol | 184.18 | ~0.95 | ~5.16 |
| Yield (%) | ~94% |
Table 1: Summary of quantitative data for the reduction reaction.
Application Note 2: Asymmetric Reduction of the Carbonyl Group
For applications in drug development, obtaining enantiomerically pure compounds is often crucial. This protocol outlines a general approach for the asymmetric reduction of this compound using a chiral catalyst.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol employs a well-established chiral ruthenium catalyst for the asymmetric synthesis of the corresponding alcohol.
Materials:
-
This compound
-
(R,R)-Ts-DPEN RuCl(p-cymene) catalyst
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (0.5 g, 2.74 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the (R,R)-Ts-DPEN RuCl(p-cymene) catalyst (8.7 mg, 0.0137 mmol, 0.5 mol%).
-
Add the formic acid/triethylamine azeotrope (5:2, 1.0 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC and chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the enantiomerically enriched alcohol.
Data Presentation
| Reactant | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Catalyst Loading (mol%) |
| This compound | 182.17 | 0.5 | 2.74 | - |
| (R,R)-Ts-DPEN RuCl(p-cymene) | 635.17 | 0.0087 | 0.0137 | 0.5 |
| Product | ||||
| (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol | 184.18 | ~0.48 | ~2.61 | |
| Yield (%) | ~95% | |||
| Enantiomeric Excess (ee %) | >95% |
Table 2: Summary of quantitative data for the asymmetric reduction.
Visualizations
Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of this compound.
Logical Relationship in Asymmetric Reduction
Caption: Key components and outcome of the asymmetric reduction.
Application Notes and Protocols for the Use of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one as a Precursor for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a versatile bicyclic ketone that holds significant potential as a precursor for the synthesis of novel fluorescent probes. The presence of two fluorine atoms can enhance the photophysical properties and metabolic stability of the resulting fluorophores, making them valuable tools in biological imaging and sensing applications. Naphthalene-based fluorescent probes are widely recognized for their high quantum yields, photostability, and sensitivity to their local environment. They have been successfully employed to detect a variety of analytes, including metal ions and biologically relevant molecules, as well as for cellular imaging.[1]
While direct literature on the use of this compound for fluorescent probe synthesis is not extensively documented, its chemical structure lends itself to established synthetic transformations to create highly fluorescent naphthalene scaffolds. This document provides detailed protocols and application notes based on well-established chemical principles for the conversion of this precursor into a functional fluorescent probe and its subsequent application in cellular imaging.
Synthetic Strategy: From Precursor to Fluorescent Core
A robust method to convert the non-fluorescent tetralone precursor into a highly fluorescent aromatic system is through a multi-component condensation reaction to form a 2-amino-3-cyano-naphthalene derivative. This structure creates a push-pull system with the electron-donating amino group and the electron-withdrawing cyano group, which is a common motif in fluorescent dyes.
A plausible synthetic route involves a modified Gewald reaction. The ketone precursor can react with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This one-pot reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene ring, which in this case would be an analogue. A more direct approach to the naphthalene core involves a condensation followed by oxidation.
Below is a hypothetical, yet chemically sound, protocol for the synthesis of a fluorescent 2-amino-3-cyano-5,7-difluoronaphthalene core.
Caption: Synthetic workflow for the conversion of the precursor to a fluorescent naphthalene core.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-5,7-difluoronaphthalene
Materials:
-
This compound
-
Malononitrile
-
Piperidine (or another suitable base like morpholine)
-
Ethanol (absolute)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of this compound (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature. The condensed product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If not, proceed to the next step with the crude mixture.
-
Aromatization: Dissolve the crude intermediate from the previous step in dichloromethane (DCM).
-
Add a solution of DDQ (1.2 eq) in DCM dropwise at room temperature. The solution will likely change color.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the formation of the fluorescent product by TLC (it should be UV-active and potentially visibly fluorescent).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-3-cyano-5,7-difluoronaphthalene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: A Versatile Scaffold for Fluorescent Probes
The synthesized 2-amino-3-cyano-5,7-difluoronaphthalene is a valuable fluorophore in its own right and a versatile platform for creating targeted fluorescent probes.
-
Photophysical Properties: The difluoro-naphthalene core is expected to exhibit strong fluorescence in the blue-to-green region of the spectrum with a good quantum yield. Fluorine substitution often leads to increased photostability and can subtly tune the emission wavelength.[2]
-
Sensing Mechanism: The amino group can be further functionalized to act as a recognition site. For example, condensation with an aldehyde can form a Schiff base, which can act as a chemosensor for metal ions. The fluorescence of such a probe can be modulated through mechanisms like Photoinduced Electron Transfer (PET). In the "off" state, a nearby electron-rich group can quench the fluorescence. Upon binding to the target analyte, this quenching is disrupted, leading to a "turn-on" fluorescence response.[3]
Caption: General mechanism of a "turn-on" fluorescent probe via Photoinduced Electron Transfer (PET).
Quantitative Data of Analogous Fluorescent Probes
The exact photophysical properties of a probe derived from this compound must be determined experimentally. However, the table below summarizes typical data for various naphthalene-based fluorescent probes to provide a comparative reference.
| Probe Type | Analyte | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Naphthalene-Schiff Base | Al³⁺ | ~370 | ~462 | ~92 | 0.02 -> 0.35 | [4] |
| Naphthalene-dicarbaldehyde | Glutathione | ~340 | ~450 | ~110 | Low -> Moderate | [5] |
| Naphthalene-vinyl pyridinium | pH | ~409 | ~605 | ~196 | Not specified | [6] |
| Perfluoronaphthalene D-A-D | - | ~400 | ~530 | ~130 | up to 0.65 | [2] |
| Naphthalene Chalcone | - | ~350 | ~495 | ~145 | Not specified | [7] |
Protocol for Cellular Imaging
This protocol provides a general framework for using a newly synthesized naphthalene-based fluorescent probe for imaging in living cells. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Caption: General workflow for staining and imaging live cells with a fluorescent probe.
Detailed Methodology
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells onto glass-bottom dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. This stock solution can be stored at -20°C.
-
Staining: On the day of the experiment, dilute the 1 mM probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the cell culture incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed PBS or culture medium without phenol red to the cells for imaging.
-
Fluorescence Microscopy: Image the stained cells immediately using a fluorescence microscope. Use an excitation source and emission filter appropriate for the determined spectral properties of the probe (e.g., for a blue-emitting probe, a DAPI filter set might be suitable; for a green-emitting probe, a FITC/GFP filter set).
-
Data Acquisition: Capture images and perform any necessary analysis, such as quantifying fluorescence intensity or observing the probe's subcellular localization. For analyte detection, cells can be pre-treated with the analyte before or during probe incubation to observe changes in fluorescence.
Conclusion
This compound serves as a promising, though not yet widely documented, starting material for the creation of sophisticated fluorescent probes. Through established synthetic transformations such as condensation and aromatization reactions, it can be converted into a highly fluorescent and photostable difluoronaphthalene core. This core can be further functionalized to create targeted probes for a wide range of applications in biological research and diagnostics. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this precursor in developing the next generation of fluorescent tools.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Regioselective Synthesis, and Photophysical Properties of Perfluoronaphthalene-Based Donor-Acceptor-Donor Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a representative example based on the known biological activities of structurally similar compounds. As of the date of this document, specific high-throughput screening data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is not publicly available. This document is intended to serve as a practical guide for developing a high-throughput screening assay for this compound against a plausible biological target.
Introduction
Recent studies have highlighted the potential of 3,4-dihydronaphthalen-1(2H)-one derivatives as inhibitors of key signaling pathways implicated in cancer, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The MAPK signaling cascade, which includes kinases like MKK4, plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.
This document outlines a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key kinase in the MAPK signaling pathway, using this compound as a representative test compound. The described assay is a fluorescence polarization (FP) based competitive binding assay, a robust and widely used method in drug discovery for its simplicity and high-throughput nature.[4][5][6]
Signaling Pathway
The MKK4 signaling pathway is a critical regulator of cellular responses to stress signals, leading to the activation of JNK and p38 MAP kinases.[2][7] These kinases, in turn, phosphorylate a variety of transcription factors that modulate gene expression related to cell fate.
Caption: A simplified diagram of the MKK4 signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay for MKK4
This protocol describes a competitive binding assay in a 384-well format, suitable for high-throughput screening. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of MKK4 by a test compound.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant Human MKK4: Full-length, purified protein.
-
Fluorescent Tracer: A proprietary Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold that binds to MKK4.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control: A known MKK4 inhibitor (e.g., staurosporine).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and automation-friendliness.
Caption: The experimental workflow for the HTS assay.
Detailed Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compound and positive control in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, or DMSO (negative control) into the wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X MKK4 enzyme solution in Assay Buffer. The final concentration in the assay should be empirically determined, typically in the low nanomolar range (e.g., 5 nM).
-
Prepare a 2X fluorescent tracer solution in Assay Buffer. The final concentration should be at its Kd for MKK4, as determined in preliminary experiments.
-
-
Reagent Addition:
-
Add 5 µL of the 2X MKK4 enzyme solution to each well of the assay plate.
-
Add 5 µL of the 2X fluorescent tracer solution to each well. The final assay volume will be 10 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using an excitation wavelength of ~635 nm and an emission wavelength of ~670 nm.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control (DMSO).
-
-
Z'-Factor Calculation:
-
The quality and robustness of the assay are determined by calculating the Z'-factor: Z' = 1 - [(3 * (SD_max + SD_min)) / |(Mean_max - Mean_min)|] where SD is the standard deviation and Mean refers to the average mP values of the positive (min) and negative (max) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
-
Data Presentation
Table 1: Hypothetical Primary Screening Data for this compound
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50% Inhibition) |
| DFDN-1 | 10 | 65.2 | Yes |
| DFDN-2 | 10 | 12.5 | No |
| DFDN-3 | 10 | 88.9 | Yes |
| DFDN-4 | 10 | 45.7 | No |
| Staurosporine | 1 | 95.3 | Yes |
Table 2: Hypothetical Dose-Response and Assay Quality Metrics for Hit Compounds
| Compound ID | IC₅₀ (µM) | Hill Slope | Z'-Factor | DMSO Tolerance |
| DFDN-1 | 7.8 | 1.1 | 0.78 | Up to 1% |
| DFDN-3 | 1.2 | 0.9 | 0.78 | Up to 1% |
| Staurosporine | 0.05 | 1.0 | 0.78 | Up to 1% |
The described fluorescence polarization assay provides a robust and high-throughput method for identifying and characterizing inhibitors of MKK4. The use of this compound as a scaffold for kinase inhibitors is a promising area of research. This application note serves as a comprehensive guide for researchers to establish a screening campaign aimed at discovering novel modulators of the MAPK signaling pathway for therapeutic development. Further studies would be required to confirm the mechanism of action and cellular activity of any identified hits.
References
- 1. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Scale-up Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives. The methodologies outlined are designed to be scalable and reproducible, catering to the needs of researchers in both academic and industrial settings.
Introduction
This compound, a fluorinated tetralone derivative, is a valuable building block in medicinal chemistry. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of this key intermediate on a larger scale requires robust and efficient protocols. The primary synthetic strategy involves a two-step process: the preparation of the precursor 4-(3,5-difluorophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the desired tetralone.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the synthesis of the butanoic acid precursor, followed by a cyclization reaction.
Application Note: Quantitative Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated tetralone derivative of interest in pharmaceutical and chemical synthesis. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation
The following tables summarize typical quantitative data that can be obtained for this compound using the described methods. Please note that these values are illustrative and will require experimental verification and validation.
Table 1: HPLC-UV Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 3-7 minutes (method dependent) |
| Linear Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | < 1 µg/mL |
| Limit of Quantitation (LOQ) | < 5 µg/mL |
Table 2: GC-MS Method Parameters and Expected Performance
| Parameter | Value |
| Column | Mid-polarity capillary column (e.g., DB-624) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Monitored Ions (m/z) | Molecular ion and characteristic fragments |
| Expected Retention Time | 5-15 minutes (method dependent) |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL |
Table 3: qNMR Method Parameters and Expected Performance
| Parameter | Value |
| Nucleus | ¹⁹F or ¹H |
| Solvent | Deuterated solvent compatible with reaction mixture |
| Internal Standard | A compound with a known concentration and a resonance that does not overlap with the analyte or other reaction components. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the analyte and internal standard signals |
| Number of Scans | Sufficient for adequate signal-to-noise ratio |
| Quantitative Signal | A well-resolved signal of the analyte |
| Linear Range | Wide, dependent on sample concentration and instrument sensitivity |
| Precision (RSD) | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and provides good precision and accuracy.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the quenched reaction mixture with methanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of the analyte in the prepared samples.
-
Calculate the concentration in the original reaction mixture by accounting for the dilution factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, which is particularly useful for complex reaction mixtures or trace-level quantification.
Materials:
-
GC-MS system
-
Mid-polarity capillary column
-
Helium (high purity)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL).
-
Prepare a set of calibration standards by serial dilution.
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Perform a liquid-liquid extraction of the analyte from the reaction mixture into a suitable organic solvent like dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a concentration within the calibration range.
-
Transfer the final solution to an autosampler vial.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters from Table 2.
-
Inject the calibration standards to build a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of a characteristic ion.
-
Quantify the analyte concentration using the calibration curve.
-
Calculate the original concentration in the reaction mixture.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.[1][2][3] The presence of fluorine atoms allows for sensitive and selective ¹⁹F qNMR analysis.[1]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard (e.g., 1,3,5-trichlorobenzene for ¹H NMR, or a fluorinated compound with a clean signal for ¹⁹F NMR)
-
Volumetric flasks and pipettes
Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a precise volume of the reaction mixture to the same vial.
-
Add a suitable deuterated solvent to dissolve the mixture completely.
-
Transfer a portion of this solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum using the parameters outlined in Table 3. Ensure the relaxation delay (D1) is sufficiently long for full relaxation of all signals of interest.[1]
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of this compound using the following equation:
Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (M_IS / M_analyte) * (Mass_IS / Volume_reaction_mixture)
Where:
-
Area_analyte and Area_IS are the integral areas of the analyte and internal standard signals.
-
N_protons_analyte and N_protons_IS are the number of nuclei giving rise to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
Mass_IS is the mass of the internal standard.
-
Volume_reaction_mixture is the volume of the reaction mixture added.
-
Visualizations
Caption: HPLC-UV experimental workflow.
Caption: GC-MS experimental workflow.
Caption: qNMR experimental workflow.
References
Application Notes and Protocols for In Vitro Efficacy Evaluation of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive set of protocols for the in vitro evaluation of novel 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one analogs. The methodologies described herein are designed to assess the cytotoxic, enzyme-inhibitory, and signaling pathway modulatory effects of these compounds, which are crucial early steps in the drug discovery pipeline. While specific biological activities of these particular analogs are not yet widely documented, the following assays provide a robust framework for their initial characterization.
I. Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) after 48h |
| Analog-001 | MCF-7 | 15.2 ± 1.8 |
| Analog-002 | A549 | 25.7 ± 2.5 |
| Analog-003 | HCT116 | 8.9 ± 0.9 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Kinase Inhibitory Activity of Lead Analogs
| Compound ID | Kinase Target | IC50 (nM) |
| Analog-003 | Kinase A | 120 ± 15 |
| Analog-003 | Kinase B | >10,000 |
| Analog-003 | Kinase C | 850 ± 90 |
| Staurosporine (Control) | Kinase A | 10 ± 2 |
IC50 values represent the concentration of the compound required to inhibit kinase activity by 50% and are expressed as mean ± standard deviation.
II. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of the test compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.[1]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to screen the compounds for inhibitory activity against specific protein kinases. The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[5]
Materials:
-
Purified kinase of interest and its specific substrate
-
Test compounds (analogs)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)[5]
-
White, opaque 96-well or 384-well plates[5]
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.[5]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.[5]
-
Enzyme Addition: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.[5]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 values.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of the compounds on protein expression and phosphorylation within a specific signaling pathway (e.g., MAPK/ERK pathway).[6][7]
Materials:
-
6-well cell culture plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[6]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for desired time points.[6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent method is a two-step process. It begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride to form 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This intermediate is then subjected to a reduction reaction, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final product.
Q2: What is the role of Polyphosphoric Acid (PPA) and Phosphorus Pentoxide (P₂O₅) in the cyclization step?
In the intramolecular Friedel-Crafts acylation, Polyphosphoric Acid (PPA) acts as a strong acid catalyst and a dehydrating agent. Phosphorus Pentoxide (P₂O₅) is often added to PPA to increase its dehydrating power, which facilitates the formation of the acylium ion necessary for the cyclization.
Q3: Are there alternative catalysts for the intramolecular cyclization reaction?
Yes, other Lewis acids and strong Brønsted acids can be used for Friedel-Crafts type cyclizations.[1] Alternatives include aluminum chloride (AlCl₃), methanesulfonic acid (MSA), and Eaton's reagent.[1][2] However, the choice of catalyst can significantly impact the reaction's yield and side-product profile.
Q4: How can I purify the final product, this compound?
The crude product can be purified by several methods. Common techniques include silica gel column chromatography with an eluent such as a hexane/ethyl acetate mixture (e.g., 4:1 ratio) or vacuum sublimation.[3] Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-(2,4-difluorophenyl)butyric acid (Starting Material)
The synthesis of the starting material, 4-(2,4-difluorophenyl)butyric acid, is typically achieved in two stages: a Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride to give 4-(2,4-difluorophenyl)-4-oxobutanoic acid, followed by reduction of the ketone.
Question: My Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride is giving a low yield. What are the common causes and solutions?
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4][5][6][7] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.[6] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product can form a complex with the catalyst, rendering it inactive.[4][5] A slight excess (e.g., 1.1 to 1.3 equivalents) may be beneficial. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require cooling (e.g., 0-15°C) to minimize side reactions, or gentle heating to ensure the reaction proceeds.[8] It is advisable to follow a literature procedure for a similar substrate and then optimize the temperature if necessary. |
| Impure Reagents | The purity of 1,3-difluorobenzene and succinic anhydride is crucial. Impurities can lead to the formation of byproducts and lower the yield.[4] Use freshly purified or high-purity reagents. |
Question: The reduction of 4-(2,4-difluorophenyl)-4-oxobutanoic acid to 4-(2,4-difluorophenyl)butyric acid is inefficient. What can I do?
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) can be slow. Ensure vigorous reflux and a sufficient reaction time (e.g., 25-30 hours). Periodically add fresh portions of concentrated hydrochloric acid. |
| Side Reactions | In some cases, the Clemmensen reduction can lead to side products. An alternative is the Wolff-Kishner reduction (using hydrazine hydrate and a strong base), which is performed under basic conditions and may be more suitable if the starting material is sensitive to strong acid. |
Issue 2: Low Yield in the Intramolecular Cyclization to this compound
Question: The final cyclization step to form this compound has a poor yield. What are the likely reasons?
| Potential Cause | Recommended Solution(s) |
| Insufficient Dehydration | The cyclization requires the formation of an acylium ion, which is a dehydration process. Ensure the PPA is of good quality and consider adding P₂O₅ to enhance its dehydrating power.[3] |
| Suboptimal Reaction Temperature | The reaction temperature for the cyclization is critical. A reported procedure suggests stirring at 80°C for 1.5 hours.[3] Lower temperatures may lead to an incomplete reaction, while higher temperatures could promote side reactions and decomposition. |
| Impure Starting Material | Impurities in the 4-(2,4-difluorophenyl)butyric acid can interfere with the cyclization. Ensure the starting material is pure before proceeding. |
| Deactivated Aromatic Ring | The two fluorine atoms on the aromatic ring are deactivating, which can make the intramolecular electrophilic aromatic substitution more difficult.[4] Using a strong acid system like PPA/P₂O₅ is generally effective in overcoming this. |
Issue 3: Formation of Impurities
Question: I am observing significant impurities in my final product. What are the possible side reactions and how can I minimize them?
| Potential Side Reaction | Minimization Strategy |
| Polymerization/Charring | This can occur at excessively high temperatures during the cyclization step.[7] Carefully control the reaction temperature and avoid overheating. |
| Incomplete Cyclization | Unreacted 4-(2,4-difluorophenyl)butyric acid will be a major impurity if the reaction does not go to completion. Ensure adequate reaction time and temperature. |
| Formation of Isomers | While the intramolecular nature of the reaction favors the desired product, alternative cyclization pathways could theoretically lead to isomeric products, although this is less common in Friedel-Crafts acylations.[9] Optimization of the acid catalyst and reaction conditions can improve regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 4-(2,4-difluorophenyl)butyric acid
This protocol is a two-step process.
Step A: Friedel-Crafts Acylation to 4-(2,4-difluorophenyl)-4-oxobutanoic acid (Adapted from a similar procedure for 4-(4-fluorobenzoyl)butyric acid)[10][11]
-
Under an inert atmosphere, charge a reaction flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and 1,3-difluorobenzene (as both reactant and solvent).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude 4-(2,4-difluorophenyl)-4-oxobutanoic acid.
Step B: Clemmensen Reduction to 4-(2,4-difluorophenyl)butyric acid
-
Prepare amalgamated zinc by stirring mossy zinc with a dilute solution of mercuric chloride in water, followed by decanting the aqueous solution.
-
To the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and 4-(2,4-difluorophenyl)-4-oxobutanoic acid.
-
Heat the mixture to a vigorous reflux for 24-30 hours. Add additional portions of concentrated hydrochloric acid at regular intervals.
-
After cooling, separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether or toluene).
-
Combine the organic extracts, wash with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield 4-(2,4-difluorophenyl)butyric acid.
Protocol 2: Intramolecular Cyclization to this compound[3]
-
In a reaction flask, stir a mixture of polyphosphoric acid (PPA, e.g., 120 g) and phosphorus pentoxide (P₂O₅, e.g., 12 g) at 60°C until homogeneous.
-
Add 4-(2,4-difluorophenyl)butyric acid (e.g., 43 g) to the mixture.
-
Increase the temperature to 80°C and stir for 1.5 hours.
-
Pour the hot reaction mixture onto ice-water and extract the product with ether.
-
Wash the combined organic phases with a sodium carbonate solution and then with a sodium chloride solution.
-
Dry the organic phase over an anhydrous drying agent, treat with activated charcoal, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Side reactions and byproduct formation in the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Technical Support Center: Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or has failed completely. What are the most common causes?
A1: Low or no yield in this intramolecular Friedel-Crafts acylation can often be attributed to several critical factors related to the reagents and reaction conditions.[1] The most common culprits include:
-
Deactivated Aromatic Ring: While the fluorine atoms are only moderately deactivating, their presence does reduce the nucleophilicity of the aromatic ring, making the cyclization more challenging than for an unsubstituted analogue.
-
Catalyst Inactivity: Polyphosphoric acid (PPA) is highly hygroscopic. Any moisture present in the PPA, the starting material, or the glassware will hydrolyze the PPA, rendering it ineffective as a catalyst.[1] It is essential to use fresh, anhydrous PPA and thoroughly dried glassware.
-
Insufficient Catalyst: Intramolecular Friedel-Crafts acylations often require a large excess of the acid catalyst to act as both the catalyst and the solvent.[2][3] Ensure that a sufficient weight ratio of PPA to the starting material is used.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for the cyclization may not be overcome. Conversely, excessively high temperatures can lead to charring and the formation of degradation byproducts.
Issue 2: Presence of Impurities and Byproducts in the Crude Product
Q2: I have obtained a product, but it is impure. What are the likely byproducts and how can I identify them?
A2: The most common byproduct in this reaction is the unreacted starting material, 4-(2,4-Difluorophenyl)butyric acid. Other potential side products can arise from intermolecular reactions or slight rearrangements, although the latter is less common in Friedel-Crafts acylations compared to alkylations.[4][5]
Identification of Byproducts:
-
Thin-Layer Chromatography (TLC): A quick way to check for the presence of starting material is to run a TLC of your crude product against a spot of the 4-(2,4-Difluorophenyl)butyric acid starting material. The starting material, being a carboxylic acid, will have a different Rf value than the ketone product.
-
NMR Spectroscopy:
-
¹H NMR: The presence of a broad singlet around 12 ppm in the ¹H NMR spectrum of the crude product is a strong indication of the presence of the carboxylic acid proton of the starting material.
-
¹⁹F NMR: This is a very sensitive technique for fluorine-containing compounds. The starting material and the product will have distinct signals in the ¹⁹F NMR spectrum. Comparing the spectrum of the crude product to that of the pure starting material will allow for the identification of any unreacted starting material.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the crude reaction mixture. The mass spectra of the product and potential byproducts will show different fragmentation patterns.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
Ensure Anhydrous Conditions: As mentioned, water deactivates the PPA catalyst. Thoroughly dry all glassware and use anhydrous reagents.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. Pushing the reaction for too long or at too high a temperature can lead to degradation. A well-controlled temperature, typically between 80-100°C, is often optimal for this type of cyclization.
-
Efficient Stirring: Due to the high viscosity of PPA, efficient stirring is crucial to ensure proper mixing and heat distribution, which can help to minimize the formation of side products.
Data Presentation
Table 1: Summary of Potential Side Reactions and Byproducts
| Byproduct/Side Reaction | Chemical Structure | Probable Cause | Proposed Solution |
| Incomplete Cyclization | 4-(2,4-Difluorophenyl)butyric acid | Insufficient reaction time, low temperature, or deactivated catalyst. | Increase reaction time, optimize temperature, and ensure anhydrous conditions. |
| Intermolecular Acylation | Dimer or polymer | High concentration of starting material. | Use a higher ratio of PPA to starting material to ensure pseudo-dilution conditions. |
| Charring/Degradation | Insoluble black material | Excessively high reaction temperature or prolonged reaction time. | Carefully control the reaction temperature and monitor the reaction progress to avoid overheating. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol is based on established procedures for intramolecular Friedel-Crafts acylation using polyphosphoric acid.
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (or another suitable extraction solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Addition of Starting Material: To the stirred PPA, add 4-(2,4-Difluorophenyl)butyric acid in one portion.
-
Reaction: Heat the mixture with stirring to 80-90°C. Maintain this temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extraction: Once all the PPA has been hydrolyzed and the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low product yield.
Caption: Reaction mechanism for the intramolecular Friedel-Crafts acylation.
References
Technical Support Center: Purification of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a 4-(2,4-difluorophenyl)butyric acid derivative. Potential impurities may include:
-
Unreacted Starting Material: Incomplete cyclization can lead to the presence of the starting acid.
-
Ortho-Isomer: Although the para-cyclized product is generally favored, small amounts of the ortho-acylation product may form.
-
Polymeric Byproducts: Harsh reaction conditions can sometimes lead to the formation of polymeric materials.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., ether, ethyl acetate, hexane) may be present in the crude product.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a solid. The reported melting point is in the range of 89-91°C.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can help identify impurities by their characteristic signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
A. Column Chromatography Troubleshooting
Problem 1: The compound is not eluting from the silica gel column.
-
Possible Cause: The polarity of the eluent is too low. As a ketone, the target compound has moderate polarity and may adsorb strongly to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. A common starting eluent is a mixture of hexane and ethyl acetate. If the compound is not eluting with a 4:1 hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate (e.g., 3:1, 2:1).
Problem 2: The compound is eluting with impurities (co-elution).
-
Possible Cause 1: The polarity difference between the desired compound and the impurity is small.
-
Solution 1:
-
Fine-tune the eluent system: Use a shallower gradient of increasing polarity or try a different solvent system altogether. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel.
-
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Problem 3: Streaking or tailing of the product band on the column.
-
Possible Cause: Strong interaction between the ketone functional group and the acidic silanol groups on the silica gel surface.
-
Solution: Add a small amount of a modifier to the eluent to suppress these interactions. For a neutral to slightly acidic compound like this ketone, adding a very small percentage of acetic acid to the mobile phase can sometimes improve peak shape.
B. Recrystallization Troubleshooting
Problem 1: The compound does not crystallize from the solution.
-
Possible Cause 1: The chosen solvent is too good a solvent for the compound, even at low temperatures.
-
Solution 1:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound.
-
Use a solvent/anti-solvent system: Dissolve the compound in a minimum amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, heptane, or water) until the solution becomes slightly cloudy. Warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: First, purify the compound by column chromatography to remove the bulk of the impurities and then attempt recrystallization.
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's solubility decreases too rapidly upon cooling, or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Use a lower boiling point solvent system.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Use a more dilute solution.
-
III. Experimental Protocols
A. Column Chromatography Purification
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 3:1 hexane/ethyl acetate) to elute the compound of interest.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) with a UV lamp for visualization.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
-
B. Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A starting point could be a linear gradient from 70% A to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
IV. Data Presentation
Table 1: Summary of Purification and Analytical Parameters
| Parameter | Recommended Method/Value | Notes |
| Purification Method | Silica Gel Column Chromatography | A 4:1 hexane/ethyl acetate eluent has been reported to be effective.[1] |
| Recrystallization | A solvent/anti-solvent system like acetone/hexane may be effective. | |
| Melting Point | 89-91 °C | A sharp melting point in this range indicates high purity.[1] |
| TLC Mobile Phase | Hexane/Ethyl Acetate (e.g., 3:1) | Adjust the ratio to achieve an Rf value of ~0.3 for the product. |
| HPLC Column | C18 Reverse-Phase | Standard for moderately polar organic molecules. |
| HPLC Mobile Phase | Acetonitrile/Water with acid modifier | A gradient elution is recommended for separating impurities with different polarities. |
| NMR Solvents | CDCl₃ or DMSO-d₆ | Chloroform-d is a common choice for similar compounds. |
V. Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the functionalization of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an α-tetralone derivative bearing two electron-withdrawing fluorine atoms on the aromatic ring. This substitution pattern influences its reactivity in several ways:
-
α-Protons: The protons at the C2 position are acidic and can be removed by a suitable base to form an enolate, which can then participate in various nucleophilic reactions. The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of these protons compared to unsubstituted α-tetralone.
-
Carbonyl Group: The ketone carbonyl group is susceptible to nucleophilic attack, for example, by reducing agents or organometallics.
-
Aromatic Ring: The fluorine-substituted aromatic ring is generally deactivated towards electrophilic aromatic substitution but can be susceptible to nucleophilic aromatic substitution under certain conditions.
Q2: How should I handle and store this compound?
A2: This compound is a solid at room temperature and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: What are the most common functionalization reactions for this compound?
A3: The most common and useful functionalization reactions for this compound involve the α-position and the carbonyl group. These include:
-
α-Alkylation
-
α-Halogenation
-
Aldol Condensation
-
Mannich Reaction
-
Reduction of the ketone to the corresponding alcohol.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the functionalization of this compound, presented in a question-and-answer format.
α-Alkylation
Q: My α-alkylation reaction is giving a low yield of the desired mono-alkylated product and a significant amount of starting material is recovered. What can I do?
A: This is a common issue, often related to incomplete enolate formation or side reactions.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For complete enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is recommended. Ensure the base is fresh and properly handled to maintain its reactivity.
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C with LDA) to minimize side reactions. The subsequent alkylation may require warming to room temperature, but this should be done gradually.
-
Solvent: Use an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is thoroughly dried, as any protic impurities will quench the enolate.
-
Order of Addition: Add the ketone solution slowly to the base solution to ensure efficient enolate formation. Then, add the alkylating agent to the pre-formed enolate.
-
Q: I am observing a significant amount of di-alkylated product. How can I improve the selectivity for mono-alkylation?
A: Di-alkylation occurs when the mono-alkylated product is deprotonated and reacts further.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the ketone relative to the base and the alkylating agent (e.g., 1.1 equivalents of ketone).
-
Controlled Addition: Add the alkylating agent slowly at a low temperature to control the reaction rate and minimize over-alkylation.
-
Use of a Bulky Base: A sterically hindered base might favor the formation of the kinetic enolate and can sometimes improve mono-alkylation selectivity.
-
Aldol Condensation
Q: My Aldol condensation with an aromatic aldehyde is slow and gives a low yield of the condensed product.
A: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the enolate, leading to a slower reaction.
-
Troubleshooting Steps:
-
Catalyst: Use a strong base catalyst such as sodium hydroxide or potassium hydroxide in a protic solvent like ethanol or methanol. For some substrates, a Lewis acid catalyst might be effective.
-
Reaction Temperature: Heating the reaction mixture is often necessary to drive the condensation and subsequent dehydration to completion. Monitor the reaction by TLC to avoid decomposition at high temperatures.
-
Water Removal: If the reaction stalls at the aldol addition stage, removal of the water formed during the condensation step (e.g., using a Dean-Stark apparatus with a suitable solvent) can drive the equilibrium towards the α,β-unsaturated product.
-
Reduction of the Ketone
Q: The reduction of the ketone with sodium borohydride (NaBH₄) is incomplete. What could be the reason?
A: While NaBH₄ is a common and effective reagent for ketone reduction, reaction conditions can influence its efficiency.
-
Troubleshooting Steps:
-
Solvent: The choice of solvent can affect the rate of reduction. Methanol or ethanol are typically good choices. Using a co-solvent like THF can improve solubility.
-
Temperature: While the reaction is often performed at room temperature, cooling to 0 °C at the beginning can help control the initial exotherm. If the reaction is sluggish, allowing it to warm to room temperature and stir for a longer period is advisable.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
-
Work-up: A proper aqueous work-up is necessary to quench the excess reagent and hydrolyze the borate ester intermediate to yield the alcohol.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound. Please note that these are representative conditions and may require optimization for specific substrates and scales.
Table 1: α-Alkylation of this compound
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | LDA (1.1) | THF | -78 to RT | 2 | 75-85 |
| Ethyl Bromide | NaH (1.2) | THF | 0 to RT | 4 | 70-80 |
| Benzyl Bromide | LDA (1.1) | THF | -78 to RT | 3 | 80-90 |
Table 2: Aldol Condensation with Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | Reflux | 6 | 80-90 |
| 4-Chlorobenzaldehyde | KOH | Methanol | Reflux | 8 | 75-85 |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | Reflux | 5 | 85-95 |
Table 3: Reduction of the Ketone Carbonyl
| Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaBH₄ (1.5) | Methanol | 0 to RT | 1 | >95 | | LiAlH₄ (1.1) | THF | 0 to RT | 1 | >95 |
Experimental Protocols
Protocol 1: α-Methylation of this compound
-
To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Aldol Condensation with Benzaldehyde
-
To a solution of this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (15 mL), add a solution of sodium hydroxide (2.0 mmol) in water (2 mL).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After 6 hours, or upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and acidify with 1 M HCl to pH ~7.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure (E)-2-benzylidene-5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one.
Protocol 3: Reduction with Sodium Borohydride
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Visualizations
Caption: Workflow for α-Alkylation.
Caption: Troubleshooting Low Yield in α-Alkylation.
How to handle and store 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one safely
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.
Safety Data & Handling
Properties of a Structurally Related Compound: 1-Tetralone
| Property | Value |
| Synonyms | 3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₁₀H₁₀O |
| Molar Mass | 146.19 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | >93.3 °C (>200 °F) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[2] |
Disclaimer: This data is for the related compound 1-Tetralone and should be used as a general guideline only. A comprehensive risk assessment should be conducted before handling this compound.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the standard procedure for safely handling a newly received chemical like this compound.
Caption: Workflow for Safe Chemical Handling.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data is limited, based on its parent compound, 1-Tetralone, it should be considered harmful if swallowed.[1] Fluorinated organic compounds may also cause irritation upon contact with skin or eyes and upon inhalation. Always handle with appropriate personal protective equipment (PPE).
Q2: What is the recommended personal protective equipment (PPE) for handling this compound?
A2: It is recommended to wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[2][3] All handling of the solid should be done in a certified chemical fume hood to avoid inhalation of any dust.[4]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
Q4: What should I do in case of a spill?
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.[2]
Troubleshooting Guide
Issue 1: The solid compound appears clumpy or aggregated.
-
Possible Cause: The compound may have absorbed moisture from the air. This can be due to improper storage or exposure to a humid environment.
-
Solution: While working in a fume hood, you can gently break up the clumps with a clean, dry spatula. For future prevention, ensure the container is always tightly sealed and stored in a desiccator if necessary.
Issue 2: Difficulty in accurately weighing small quantities of the powder.
-
Possible Cause: Static electricity can cause the fine powder to "jump" and cling to surfaces, leading to inaccurate measurements.
-
Solution: Use an anti-static weighing dish or an ionizer. Ensure the balance is properly grounded. You can also try to increase the humidity in the immediate vicinity of the balance, for example, by placing a beaker of water nearby (use caution with water-reactive compounds).
Issue 3: The compound does not fully dissolve in the chosen solvent.
-
Possible Cause 1: The concentration of the solution is too high, exceeding the compound's solubility in that solvent.
-
Solution 1: Try adding more solvent or gently warming the mixture (if the compound is heat-stable) to increase solubility.
-
Possible Cause 2: The compound may have degraded or is impure.
-
Solution 2: Check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If impure, purification by recrystallization or chromatography may be necessary.
Issue 4: Inconsistent experimental results.
-
Possible Cause: This could be due to non-homogeneity of the solid, degradation of the compound over time, or contamination.
-
Solution: Ensure the solid is well-mixed before taking a sample. Store the compound under the recommended conditions to prevent degradation. Always use clean glassware and spatulas to avoid cross-contamination.[6]
References
Resolving peak broadening in NMR spectra of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Technical Support Center: 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the NMR analysis of this compound, with a specific focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound unexpectedly broad?
A1: Peak broadening in the NMR spectrum of this molecule can stem from several sources. The most common culprits include chemical exchange phenomena (like conformational changes), issues with sample preparation (concentration, purity, solvent), and instrumental factors (poor shimming).[1][2][3] The presence of two fluorine atoms also introduces complex spin-spin couplings that can contribute to the appearance of broad multiplets if resolution is suboptimal.[4]
Q2: Could the two fluorine atoms be the direct cause of the peak broadening?
A2: While not a direct cause of broadening in the sense of a dynamic process, the fluorine atoms introduce significant couplings to nearby protons (²JHF, ³JHF, ⁴JHF).[4] These couplings split the proton signals into complex multiplets. If the instrument's resolution is insufficient to resolve these small coupling constants, the multiplets can appear as broad, unresolved humps. For instance, a typical two-bond H-F coupling can be around 48 Hz, while longer-range couplings can be smaller.[4]
Q3: Is conformational exchange a likely issue for this molecule?
A3: Yes. The 3,4-dihydronaphthalen-1(2H)-one core contains a non-planar, flexible six-membered ring. This ring can undergo conformational inversion (a "ring flip"). If the rate of this inversion is on the same timescale as the NMR experiment (intermediate exchange), it will lead to significant broadening of the peaks for the protons on that ring.[5][6] This is a very common reason for peak broadening in cyclic systems.
Q4: How does my sample preparation affect peak resolution?
A4: Meticulous sample preparation is crucial for high-quality NMR spectra.[7] Key factors include:
-
Concentration: High concentrations can lead to increased viscosity or molecular aggregation, both of which cause broader peaks.[3][5]
-
Purity: Paramagnetic impurities, even at trace levels, are a major cause of severe line broadening.[7][8] These impurities can originate from catalysts, glassware, or reagents. Dissolved oxygen is another common paramagnetic species that can degrade spectral quality.[9]
-
Solubility: The sample must be completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broad lines that cannot be fixed by shimming.[7][10]
Q5: How can I rule out instrumental problems like poor shimming?
A5: Poor shimming results in an inhomogeneous magnetic field across the sample, which is a classic cause of broad and distorted peaks.[1] You can typically identify bad shimming by looking at the solvent peak; if it is broad and misshapen, you should re-shim the instrument.[1] If the solvent peak is sharp but your compound's peaks are broad, the issue is more likely related to the sample itself.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak broadening in your NMR spectra.
Guide 1: Systematic Troubleshooting Workflow
If you are observing broad peaks, follow this logical workflow to identify the root cause. Start with the simplest checks and proceed to more involved experiments.
Caption: A step-by-step workflow for troubleshooting NMR peak broadening.
Guide 2: Investigating Chemical Exchange with Variable Temperature (VT) NMR
If you suspect conformational exchange is the cause of broadening, Variable Temperature (VT) NMR is the definitive experiment to perform.[11][12]
Objective: To change the rate of conformational exchange to move it out of the intermediate regime on the NMR timescale.
Expected Outcome:
-
At Low Temperatures: The exchange rate slows down. You should observe two distinct sets of sharp signals, one for each conformer. This is the "slow exchange" regime.[5][11]
-
At High Temperatures: The exchange rate increases. You should observe a single set of sharp, averaged signals. This is the "fast exchange" regime.[5][11]
-
At Room Temperature (if broad): You are in the "intermediate exchange" regime, where the exchange rate is comparable to the NMR frequency difference between the conformers.[6][13]
Caption: The effect of temperature on conformational exchange in NMR.
| Temperature | Exchange Rate (k) | Relative to Δν | Observed Spectrum |
| Low (~ -40 °C) | Slow | k << Δν | Two sets of sharp peaks |
| Room (~ 25 °C) | Intermediate | k ≈ Δν | Broad, coalesced peaks |
| High (~ 80 °C) | Fast | k >> Δν | One set of sharp, averaged peaks |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample of 5-10 mg of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂) in a high-quality NMR tube. Ensure the sample height is appropriate to minimize convection effects, typically around 4 cm.[12][14]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming.
-
High-Temperature Spectra:
-
Increase the temperature in increments (e.g., to 313 K, 333 K, 353 K).
-
Allow the temperature to stabilize for 5-10 minutes at each new setpoint.
-
Re-shim the spectrometer at each temperature, as the magnetic field homogeneity is temperature-dependent.
-
Acquire a spectrum at each temperature and observe changes in peak linewidth and chemical shift.
-
-
Low-Temperature Spectra:
-
Cool the sample down from room temperature in increments (e.g., to 273 K, 253 K, 233 K).
-
Follow the same procedure of stabilization, shimming, and acquisition at each temperature.
-
-
Data Analysis: Compare the series of spectra. Look for the transition from broad peaks to sharp, averaged signals at high temperatures or to two sets of sharp signals at low temperatures.
Protocol 2: Sample Purification to Remove Paramagnetic Impurities
If paramagnetic impurities are suspected, a simple purification step can dramatically improve spectral quality.
-
Prepare a Filtration Pipette: Tightly pack a small plug of cotton wool or celite into a Pasteur pipette.[10]
-
Dissolve the Sample: Dissolve your compound in a minimal amount of a volatile, non-deuterated solvent (e.g., dichloromethane or ethyl acetate).
-
Filter: Pass the solution through the prepared pipette into a clean vial. This will remove particulate matter.
-
Chelation (Optional): If metal ions are still suspected, add a small amount of a chelating agent like EDTA to a solution of your compound, stir, and then re-extract your compound. This method is more involved and should be used if simple filtration fails.[8][15]
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Final Sample Preparation: Re-dissolve the purified compound in the desired deuterated solvent for NMR analysis.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. organomation.com [organomation.com]
- 8. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. Sample Preparation [nmr.chem.ualberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. The content is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed on this compound?
A1: As a substituted tetralone, this compound is a versatile intermediate. The most common reactions involve modifications at the ketone carbonyl group and the aromatic ring. These include:
-
Catalytic Hydrogenation/Reduction: Reduction of the ketone to the corresponding alcohol.
-
Reductive Amination: Conversion of the ketone to a primary, secondary, or tertiary amine.
-
Asymmetric Synthesis: Enantioselective reduction of the ketone to a specific chiral alcohol, which is often a critical step in the synthesis of pharmaceutical agents.
-
Carbon-Carbon Bond Formation: Reactions such as the Wittig reaction to form an exocyclic double bond or Suzuki-Miyaura coupling if a halide is present on the aromatic ring.
Q2: How do the fluorine substituents on the aromatic ring influence catalyst selection and reactivity?
A2: The two fluorine atoms are strong electron-withdrawing groups. This has several implications for catalysis and reactivity:
-
Increased Electrophilicity: The ketone carbonyl is more electron-deficient and therefore more reactive towards nucleophiles.
-
Catalyst Inhibition: The fluorine atoms can potentially coordinate with and inhibit certain metal catalysts. Careful selection of ligands is crucial to mitigate this effect.
-
Modified Acidity: The alpha-protons to the carbonyl group may have altered acidity, which can affect enolate formation in reactions like alkylations.
-
Aromatic Ring Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic aromatic substitution if a suitable leaving group is present.
Troubleshooting Guides
Asymmetric Reduction of the Ketone
Q: I am attempting an asymmetric reduction of this compound, but I am observing low enantiomeric excess (ee). What are the likely causes and solutions?
A: Low enantiomeric excess in asymmetric reductions can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Flowchart for Low Enantioselectivity
Technical Support Center: Enhancing Regioselectivity of Reactions with 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. The information is designed to address common issues encountered during experiments, with a focus on controlling the regioselectivity of various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary regions for reactivity:
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution at the C6 and C8 positions.
-
The Alpha-Carbons: The carbons adjacent to the carbonyl group (C2 and C4) are susceptible to reactions involving enolates, such as alkylation, halogenation, and aldol condensations.
Q2: How do the fluorine atoms and the carbonyl group influence the regioselectivity of electrophilic aromatic substitution?
A2: The fluorine atoms and the carbonyl group have competing directing effects:
-
Fluorine Atoms (-F): Fluorine is an ortho, para-directing but deactivating group. This is due to its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[1] In this molecule, the fluorine at C5 directs to the C6 position (ortho), and the fluorine at C7 directs to the C6 and C8 positions (ortho and para, respectively).
-
Carbonyl Group (C=O): The carbonyl group is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects. It deactivates the aromatic ring, making electrophilic substitution more difficult.
The overall outcome of an electrophilic aromatic substitution will depend on the interplay of these effects and the reaction conditions.
Q3: How can I control the regioselectivity of reactions at the alpha-carbons (C2 and C4)?
A3: Regioselectivity at the alpha-carbons is primarily controlled by the choice of base and reaction conditions, which dictates the formation of either the kinetic or thermodynamic enolate.
-
Kinetic Enolate: Forms faster and is typically less substituted. It is favored by strong, sterically hindered bases (like LDA), low temperatures (-78 °C), and short reaction times.[1][2] This would lead to functionalization at the C2 position.
-
Thermodynamic Enolate: Is more stable and typically more substituted. It is favored by smaller, less hindered bases (like NaH or alkoxides), higher temperatures, and longer reaction times, allowing for equilibrium to be established.[1][3] This would favor functionalization at the C4 position.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)
Problem: Low yield or incorrect regioselectivity during electrophilic aromatic substitution.
| Potential Cause | Troubleshooting Steps |
| Ring Deactivation: The combined deactivating effects of the two fluorine atoms and the carbonyl group make the aromatic ring less nucleophilic. | - Use stronger activating conditions (e.g., more concentrated acid, higher temperatures), but monitor for side reactions.[4] - Consider using a more reactive electrophile. |
| Incorrect Regioisomer Formation: A mixture of C6 and C8 substituted products is obtained. | - For C6-substitution (directed by both F atoms): Use milder reaction conditions to favor the electronically preferred position. - For C8-substitution (para to one F, ortho to the other): Steric hindrance at C6 might favor substitution at C8 with bulky electrophiles. Consider using a bulkier catalyst or electrophile. |
| Side Reactions: Undesired side reactions, such as polymerization or degradation, are observed. | - Lower the reaction temperature.[4] - Use a less aggressive catalyst or a shorter reaction time. - Ensure all reagents and solvents are pure and dry. |
Experimental Protocol: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation to form the tetralone ring system.
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P₂O₅)
-
Ice-water
-
Ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Anhydrous magnesium sulfate
-
Activated charcoal
Procedure:
-
In a suitable reaction vessel, stir 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide at 60 °C until a homogeneous mixture is formed.[5]
-
Add 43 g of 4-(2,4-Difluorophenyl)butyric acid to the mixture.[5]
-
Increase the temperature to 80 °C and stir for 1.5 hours.[5]
-
Pour the reaction mixture onto ice-water and extract the product with ether.[5]
-
Combine the organic phases and wash sequentially with sodium carbonate solution and sodium chloride solution.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, stir with a small amount of activated charcoal, and then filter.[5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[5]
-
The crude product can be purified by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or by vacuum sublimation.[5]
Expected Yield: Not explicitly stated in the reference, but this is a standard procedure for this type of cyclization.
Alpha-Functionalization (e.g., Alkylation, Halogenation)
Problem: Poor regioselectivity or low yield in reactions at the alpha-position.
| Potential Cause | Troubleshooting Steps |
| Mixture of Kinetic and Thermodynamic Enolates: Formation of both C2 and C4 functionalized products. | - To favor the kinetic product (C2-functionalization): Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[2][6] - To favor the thermodynamic product (C4-functionalization): Use a smaller, weaker base like sodium hydride (NaH) or a sodium alkoxide (NaOR) at higher temperatures (e.g., room temperature to reflux) to allow for equilibration to the more stable enolate.[1][3] |
| Low Yield of Desired Product: Incomplete reaction or side reactions. | - Ensure the complete formation of the enolate before adding the electrophile. This can be monitored by quenching a small aliquot of the reaction mixture. - Use a highly reactive electrophile (e.g., methyl iodide for alkylation). - Ensure anhydrous conditions, as water will quench the enolate. |
| Poly-alkylation/halogenation: More than one substituent is added to the alpha-position. | - Use only one equivalent of the enolate. - Add the electrophile slowly at a low temperature. |
Data Presentation
Table 1: Conditions for Regioselective Enolate Formation
| Target Enolate | Base | Temperature | Solvent | Typical Reaction Time | Expected Major Product Position |
| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Tetrahydrofuran (THF) | < 1 hour | C2 |
| Thermodynamic | Sodium Hydride (NaH) | Room Temperature | Tetrahydrofuran (THF) | > 20 hours | C4 |
| Thermodynamic | Sodium Ethoxide (NaOEt) | Room Temperature | Ethanol | > 20 hours | C4 |
Visualizations
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. prepchem.com [prepchem.com]
- 6. google.com [google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and reagent selection to assist researchers in choosing the most suitable method for their specific needs.
Synthetic Route Comparison
The two primary methods for the synthesis of this compound involve the intramolecular Friedel-Crafts cyclization of a common precursor, 4-(2,4-Difluorophenyl)butyric acid. The key difference between the routes lies in the choice of the cyclizing agent.
Route 1 employs a mixture of Polyphosphoric Acid (PPA) and phosphorus pentoxide (P₂O₅), a classical and widely used method for such transformations.
Route 2 utilizes Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, which is often considered a more modern and user-friendly alternative to PPA.
The precursor, 4-(2,4-Difluorophenyl)butyric acid, can be synthesized in a two-step process starting from 1,3-difluorobenzene and succinic anhydride.
Diagram of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Data Presentation
| Parameter | Route 1: PPA/P₂O₅ | Route 2: Eaton's Reagent | Precursor Synthesis: 4-(2,4-Difluorophenyl)butyric acid |
| Starting Material | 4-(2,4-Difluorophenyl)butyric acid | 4-(2,4-Difluorophenyl)butyric acid | 1,3-Difluorobenzene and Succinic Anhydride |
| Key Reagents | Polyphosphoric Acid (PPA), Phosphorus Pentoxide (P₂O₅) | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Aluminum Chloride (AlCl₃), Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) |
| Solvent | None (PPA acts as solvent) | None (Eaton's reagent acts as solvent) | Dichloromethane (for Friedel-Crafts), Toluene (for Clemmensen Reduction) |
| Temperature | 80°C | 60-70°C | Friedel-Crafts: 0°C to rt; Clemmensen: Reflux |
| Reaction Time | 1.5 hours | Not specified, typically a few hours | Friedel-Crafts: Several hours; Clemmensen: 30 hours |
| Yield | Not explicitly stated for the cyclization step, but a related process for a similar compound gives high yields. | Not explicitly stated for this specific substrate, but generally provides good to excellent yields for tetralones. | Friedel-Crafts: ~78%; Clemmensen: 82-89% |
| Workup/Purification | Poured onto ice-water, ether extraction, washing, drying, and purification by chromatography or sublimation. | Poured onto ice, extraction, and subsequent purification. | Friedel-Crafts: Quenching with HCl, filtration; Clemmensen: Extraction, distillation. |
Experimental Protocols
Precursor Synthesis: 4-(2,4-Difluorophenyl)butyric acid
Step 1: Friedel-Crafts Acylation to form 4-(2,4-Difluorobenzoyl)propanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0°C, a solution of succinic anhydride (1.0 eq) and 1,3-difluorobenzene (1.1 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-(2,4-difluorobenzoyl)propanoic acid.
Step 2: Clemmensen Reduction to form 4-(2,4-Difluorophenyl)butyric acid
-
Amalgamated zinc is prepared by treating mossy zinc with a solution of mercuric chloride in water and hydrochloric acid.
-
To the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and 4-(2,4-difluorobenzoyl)propanoic acid (1.0 eq) are added.
-
The mixture is heated to reflux for 30 hours, with additional portions of concentrated hydrochloric acid added at intervals.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure to yield 4-(2,4-difluorophenyl)butyric acid.[1]
Route 1: Cyclization using Polyphosphoric Acid (PPA) and Phosphorus Pentoxide (P₂O₅)
-
A mixture of polyphosphoric acid (120 g) and phosphorus pentoxide (12 g) is stirred at 60°C until homogeneous.[2]
-
4-(2,4-Difluorophenyl)butyric acid (43 g) is added to the mixture.[2]
-
The reaction is stirred at 80°C for 1.5 hours.[2]
-
The hot mixture is poured onto ice-water and extracted with ether.[2]
-
The combined organic phases are washed with sodium carbonate solution and sodium chloride solution, then dried over anhydrous sodium sulfate.[2]
-
The solvent is evaporated, and the crude product is purified by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation to give this compound.[2]
Route 2: Cyclization using Eaton's Reagent (Conceptual Protocol)
While a specific protocol for this substrate using Eaton's reagent is not detailed in the searched literature, a general procedure for intramolecular Friedel-Crafts acylation of arylalkanoic acids is as follows. This should be optimized for the specific substrate.
-
To a stirred solution of Eaton's reagent (typically a 7.7 wt % solution of P₂O₅ in methanesulfonic acid), 4-(2,4-difluorophenyl)butyric acid is added portion-wise at room temperature.
-
The reaction mixture is then heated to 60-70°C and stirred for several hours, with the reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Comparison Summary
Route 1 (PPA/P₂O₅): This is a well-established and proven method. However, polyphosphoric acid is highly viscous and can be difficult to handle, especially on a large scale. The workup also requires careful quenching of the highly acidic and viscous medium.
Route 2 (Eaton's Reagent): Eaton's reagent is a liquid with lower viscosity than PPA, making it easier to stir and transfer. It is also a powerful dehydrating agent and cyclization catalyst, often leading to cleaner reactions and higher yields with shorter reaction times compared to PPA. While a specific protocol for the target molecule was not found, its general applicability in similar cyclizations suggests it is a very promising alternative.
Precursor Synthesis: The synthesis of the starting material, 4-(2,4-Difluorophenyl)butyric acid, is a straightforward two-step process involving classical organic reactions. The yields for both the Friedel-Crafts acylation and the Clemmensen reduction are good, making the precursor readily accessible.
For researchers looking for a reliable and documented procedure, Route 1 is the established choice. For those seeking a potentially more efficient, scalable, and easier-to-handle process, Route 2 using Eaton's reagent is a highly recommended avenue for investigation and optimization.
References
Comparative ¹⁹F NMR Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹⁹F NMR Spectroscopic Features of Fluorinated Tetralone Scaffolds.
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its closely related structural isomers and analogs. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from structurally similar compounds, namely 6,7-Difluoro-1-tetralone and 5,7-Difluorochroman-4-one, to infer and compare the expected ¹⁹F NMR spectral features.
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. ¹⁹F NMR spectroscopy is a powerful tool for the characterization of these fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural elucidation and for studying molecular interactions.
Data Presentation: Comparison of ¹⁹F NMR Data
The following table summarizes the available and expected ¹⁹F NMR chemical shift data for this compound and its comparators. Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an external standard like CFCl₃.
| Compound | Structure | Position of Fluorine | Expected ¹⁹F Chemical Shift (δ, ppm) | Notes |
| This compound | F-5 | Expected to be in the aromatic fluorine region, likely deshielded due to the ortho-carbonyl group. | Specific data not found. Predicted based on general principles. | |
| F-7 | Expected to be in the aromatic fluorine region. | |||
| 6,7-Difluoro-1-tetralone | ![]() | F-6, F-7 | Aromatic region. The presence of two adjacent fluorine atoms will result in mutual coupling. | ¹⁹F NMR data is available for this compound. |
| 5,7-Difluorochroman-4-one | F-5 | Aromatic region, deshielded by the ortho-carbonyl group. | This compound is a close structural analog. | |
| F-7 | Aromatic region. |
Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.
Experimental Protocols: ¹⁹F NMR Spectroscopy of Fluorinated Tetralones
The following is a general experimental protocol for acquiring high-quality ¹⁹F NMR spectra for compounds such as this compound and its derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts.
-
Add a small amount of a reference standard if desired (e.g., trifluorotoluene or hexafluorobenzene), although external referencing is more common.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters for a 1D ¹⁹F Spectrum:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): A wide spectral width (e.g., -250 to 50 ppm) is recommended for initial spectra to ensure all fluorine signals are observed.
-
Transmitter Offset (O1p): Center the spectral window in the expected region for aromatic fluorine signals.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): Varies depending on the sample concentration, typically from 16 to 128 scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply baseline correction.
-
Reference the spectrum. If no internal standard is used, the spectrum can be referenced externally to CFCl₃ (0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
Mandatory Visualization
Comparative study of the biological activity of fluorinated vs. non-fluorinated tetralones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated tetralones, supported by experimental data. The introduction of fluorine atoms into the tetralone scaffold can significantly modulate its physicochemical properties and biological activity, influencing its potential as a therapeutic agent. This comparison focuses on key areas of biological investigation: enzyme inhibition and cytotoxicity.
Data Presentation
Enzyme Inhibition
The inhibitory effects of fluorinated and non-fluorinated tetralone derivatives have been evaluated against several key enzymes, including Diacylglycerol Acyltransferase 1 (DGAT1), Monoamine Oxidase (MAO), and Macrophage Migration Inhibitory Factor (MIF).
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Tetralone Analogs against DGAT1 [1]
| Compound ID | α-Substitution | Human DGAT1 IC₅₀ (µM) |
| 12o | Methyl | 0.13 |
| 12p | Ethyl | 0.057 |
| 12q | n-Propyl | 0.038 |
| 12r | Fluoro | 0.31 |
| 12s | Trifluoroethyl | 0.016 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibitory Activity of Non-Fluorinated Tetralone Derivatives against Monoamine Oxidase (MAO) [2][3]
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1h | 0.036 | 0.0011 | 32.7 |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1.29 | 0.0045 | 287 |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 | 0.078 | 0.31 |
Selectivity Index > 1 indicates selectivity for MAO-B; < 1 indicates selectivity for MAO-A.
Table 3: Inhibitory Activity of Non-Fluorinated Tetralone Derivatives against MIF Tautomerase [4]
| Compound Number | Ketonase Activity IC₅₀ (µM) |
| 24 | 5.63 |
| 32 | 4.31 |
| ISO-1 (Reference Inhibitor) | 14.41 |
Cytotoxicity
While direct comparative studies on the cytotoxicity of fluorinated versus non-fluorinated tetralones are limited, existing data on various derivatives provide insights into their potential as anticancer agents.
Table 4: Cytotoxicity of Non-Fluorinated Tetralone Derivatives [5]
| Compound | Cell Line | IC₅₀ (µM) |
| Kaempferol | CCRF-CEM | 14.0 |
| CEM/ADR5000 | 5.3 | |
| Maesopsin | CCRF-CEM | 10.2 |
| CEM/ADR5000 | 12.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay[1]
Objective: To determine the in vitro potency of compounds to inhibit human DGAT1.
Methodology:
-
Enzyme Source: Microsomes from Sf9 cells overexpressing human DGAT1.
-
Substrates: ¹⁴C-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, and 1 mg/mL BSA.
-
Procedure: a. Test compounds are pre-incubated with the enzyme and substrates in the assay buffer. b. The reaction is initiated by the addition of oleoyl-CoA. c. After incubation at room temperature, the reaction is stopped by adding a termination solution (2-propanol/heptane/water). d. The synthesized ¹⁴C-triglycerides are extracted and quantified using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Monoamine Oxidase (MAO) Inhibition Assay[2]
Objective: To determine the inhibitory activity of compounds against human MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Assay Principle: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is fluorescent. The rate of fluorescence increase is proportional to MAO activity.
-
Procedure: a. The enzyme is incubated with various concentrations of the test compound in a 96-well plate. b. Kynuramine is added to initiate the reaction. c. The fluorescence is measured at appropriate excitation and emission wavelengths over time.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Assay[4]
Objective: To measure the inhibition of the tautomerase activity of MIF.
Methodology:
-
Enzyme Source: Recombinant human MIF.
-
Substrate: L-dopachrome methyl ester.
-
Assay Principle: MIF catalyzes the tautomerization of L-dopachrome methyl ester to a colorless product. The decrease in absorbance at 475 nm is monitored.
-
Procedure: a. MIF is pre-incubated with the test compound in a suitable buffer. b. The reaction is started by the addition of the substrate. c. The change in absorbance at 475 nm is recorded over time using a spectrophotometer.
-
Data Analysis: IC₅₀ values are calculated from the inhibition curves.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/NF-κB Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation.[6][7][8] Some tetralone derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this pathway, often leading to the inhibition of the downstream transcription factor NF-κB.[4][9]
General Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of test compounds against a target enzyme.
References
- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives through X-ray Crystallography: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the crystallographic data of fluorinated tetralone derivatives, offering a framework for validating the structure of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its analogues. The inclusion of detailed experimental protocols for synthesis and crystallographic analysis serves as a practical resource for laboratory application.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance efficacy, metabolic stability, and binding affinity. The this compound scaffold is of particular interest due to its potential applications in the development of new therapeutic agents. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated and non-fluorinated tetralone derivatives provides valuable insights for structural validation and comparison.
Comparative Crystallographic Data of Tetralone Derivatives
The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of various tetralone derivatives. This data serves as a benchmark for evaluating the structural integrity of novel this compound derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile | C₁₀H₆F₂N₄ | Triclinic | P-1 | 5.2173(9) | 8.7011(15) | 11.1453(19) | 81.854(2) | [1] |
| 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O₂ | Monoclinic | C2/c | 16.6341(14) | 7.4319(4) | 14.8943(10) | 123.243(8) | [2] |
| 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | C₁₆H₁₂Cl₂O | Monoclinic | P2₁/n | 10.7705(14) | 10.7317(14) | 12.3765(16) | 111.359(6) | |
| (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C₁₉H₁₈O₃ | Monoclinic | P2₁/c |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of the target compound and a general procedure for its structural validation by X-ray crystallography.
Synthesis of this compound
This protocol is adapted from a known synthetic route.[3]
Materials:
-
4-(2,4-Difluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Phosphorous pentoxide (P₂O₅)
-
Ice-water
-
Diethyl ether
-
Sodium carbonate solution
-
Sodium chloride solution
-
Anhydrous magnesium sulfate
-
Activated charcoal
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous.
-
43 g of 4-(2,4-Difluorophenyl)butyric acid is added to the mixture.
-
The reaction mixture is stirred for 1.5 hours at 80°C.
-
The mixture is then poured onto ice-water and extracted with diethyl ether.
-
The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, treated with a small amount of activated charcoal, and then filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by silica gel chromatography using a hexane/ethyl acetate (4:1) eluent or by vacuum sublimation at 0.65 mbar and 100°C. The melting point of the purified product is 89-91°C.[3]
General Protocol for Single-Crystal X-ray Diffraction
This generalized protocol is based on standard procedures for small molecule crystallography.[4][5]
1. Crystal Growth:
-
Suitable single crystals of the synthesized compound are grown by slow evaporation of a solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Other techniques such as vapor diffusion or cooling crystallization can also be employed.
2. Data Collection:
-
A single crystal of appropriate size is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The data collection strategy involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
The crystal system and space group are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and validation workflow for this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for X-ray crystallographic validation.
References
- 1. 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Laboratory X-ray Diffraction Complex for In Situ Investigations of Structural Phase Evolution of Materials under Gaseous Atmosphere [mdpi.com]
HPLC vs. GC-MS for Purity Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is paramount. For novel molecules such as 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated aromatic ketone, selecting the appropriate analytical technique is a critical decision that impacts data quality and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by representative experimental protocols and data.
Introduction to the Analytical Challenge
This compound is a fluorinated derivative of tetralone. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its polarity, volatility, and thermal stability.[1] These characteristics are central to determining the most suitable chromatographic technique for its analysis. The primary goal of purity analysis is to separate, identify, and quantify the main compound from any impurities, which may include starting materials, by-products, or degradation products.
Both HPLC and GC-MS are powerful separation techniques, but they operate on different principles, making each suitable for different types of analytes.[2][3] HPLC is ideal for non-volatile, polar, and thermally unstable compounds, while GC-MS excels with volatile and thermally stable compounds.[2]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on a variety of factors, including the compound's volatility and thermal stability, as well as the desired sensitivity and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. | Separation of volatile components in a gaseous mobile phase based on their partitioning between the gas phase and a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds.[4][5] | Ideal for volatile and thermally stable compounds.[2] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability for certain analytes. |
| Operating Temperature | Typically performed at or near ambient temperature.[5] | Requires high temperatures to ensure volatilization of the sample.[5] |
| Sensitivity | Sensitivity is dependent on the detector used (e.g., UV, PDA, MS) and typically ranges from parts-per-million (ppm) to parts-per-billion (ppb).[4] | Generally offers high sensitivity, especially with a mass spectrometer detector, often in the ppb range.[4] |
| Analysis Time | Run times can vary from a few minutes to an hour.[5][6] | Typically faster for volatile compounds, with run times often in the range of a few minutes.[5][6] |
| Cost | Can be more cost-effective in terms of initial instrument purchase, but solvent costs can be significant.[5] | The instrument, particularly the mass spectrometer, can be more expensive, but it uses less expensive carrier gases instead of solvents.[5] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both HPLC and GC-MS. These are model protocols and may require optimization for specific samples and impurity profiles.
HPLC Method for Purity Determination
This protocol outlines a reverse-phase HPLC method, which is generally suitable for aromatic ketones.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Purity Determination
This protocol describes a standard GC-MS method suitable for volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Conclusion
For the purity analysis of this compound, both HPLC and GC-MS present viable analytical options. The decision of which technique to employ should be guided by the compound's properties and the specific analytical goals.
-
HPLC is likely the more versatile and robust method , especially if the compound exhibits thermal instability or if potential impurities are non-volatile. Its simpler sample preparation is also an advantage.
-
GC-MS would be the preferred method if the compound and its likely impurities are sufficiently volatile and thermally stable . It can offer higher sensitivity and provides valuable mass spectral data for definitive impurity identification.
In many pharmaceutical development settings, both techniques are used orthogonally to provide a comprehensive purity profile of a new chemical entity. This dual approach leverages the strengths of each method to ensure a thorough characterization of the compound.
References
- 1. azom.com [azom.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. smithers.com [smithers.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Benchmarking 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one-Based Inhibitors: A Review of Available Data
The dihydronaphthalenone core structure is a recognized pharmacophore, and various derivatives have been investigated for their therapeutic potential. For instance, research has been conducted on piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives, demonstrating their activity as inhibitors of the NF-κB and MAPK signaling pathways, which are implicated in hepatocellular carcinoma. However, these studies do not provide a direct comparison to the 5,7-difluoro substituted analogs.
The lack of specific data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one-based inhibitors prevents the creation of a detailed comparison guide with quantitative data tables and experimental protocols as requested. The scientific community awaits further research to elucidate the specific biological targets and performance metrics of this particular chemical series.
The Role of Fluorine in Drug Design: General Principles
The inclusion of fluorine atoms in a molecule, such as in the 5,7-difluoro substitution pattern, can significantly modulate its physicochemical and pharmacological properties. Some of the key advantages of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving the binding affinity and potency of an inhibitor.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its solubility, membrane permeability, and oral bioavailability.
Potential Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been definitively associated with this compound-based inhibitors, related compounds with the dihydronaphthalenone scaffold have been shown to modulate key cellular signaling cascades. A hypothetical experimental workflow to assess the performance of such inhibitors would typically involve a series of in vitro and in vivo studies.
Hypothetical Experimental Workflow
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and optimizing the compound's interaction with the human kinome to minimize off-target effects. This guide provides a comparative analysis of hypothetical compounds derived from the 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one scaffold, offering insights into their potential cross-reactivity profiles and the experimental methodologies used for their evaluation.
The 3,4-dihydronaphthalen-1(2H)-one core is a privileged structure in medicinal chemistry. Recent studies on related derivatives have demonstrated their potential to modulate key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways[1]. The introduction of fluorine atoms, as in the 5,7-difluoro substitution pattern, is a common strategy to enhance metabolic stability and binding affinity. This guide explores the selectivity of hypothetical derivatives of this scaffold against a panel of kinases, providing a framework for assessing their therapeutic potential.
Comparative Cross-Reactivity Profiling
To illustrate the potential selectivity of compounds derived from the this compound scaffold, we present hypothetical data for three candidate compounds: DF-Naph-A, DF-Naph-B, and DF-Naph-C. These compounds are postulated to be inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinase A (AURKA), and Fibroblast Growth Factor Receptor 1 (FGFR1), respectively. Their hypothetical cross-reactivity has been assessed against a panel of representative kinases.
| Kinase Target | DF-Naph-A (VEGFR2 Inhibitor) IC50 (nM) | DF-Naph-B (AURKA Inhibitor) IC50 (nM) | DF-Naph-C (FGFR1 Inhibitor) IC50 (nM) | Alternative Compound (Sunitinib) IC50 (nM) |
| VEGFR2 | 15 | >10,000 | 850 | 9 |
| AURKA | 5,200 | 25 | >10,000 | 250 |
| FGFR1 | 980 | >10,000 | 12 | 80 |
| PDGFRβ | 150 | >10,000 | 1,200 | 2 |
| c-Kit | 2,500 | >10,000 | 3,500 | 8 |
| SRC | >10,000 | 8,500 | >10,000 | 150 |
| ABL1 | >10,000 | 9,200 | >10,000 | 60 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
The determination of a compound's cross-reactivity profile is a cornerstone of preclinical drug development. A widely used method is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a large panel of purified kinases.
In Vitro Kinase Assay Panel Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or a suitable non-radioactive ATP analog and detection system (e.g., ADP-Glo™ Kinase Assay)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates (for radiometric assays)
-
Luminometer or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to the Km for each kinase) and, for radiometric assays, [γ-³³P]ATP.[2]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[3]
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.[4]
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a luminometer.[3]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Understanding the broader biological context and the experimental process is crucial for interpreting cross-reactivity data. The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a typical workflow for selectivity profiling.
Caption: Potential inhibition of MAPK and NF-κB signaling pathways.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
Characterization of Impurities in Commercial Batches of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in drug safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects.[1][2][3] This guide provides a comparative analysis of potential impurities in commercial batches of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is based on common synthetic routes and established analytical techniques for impurity profiling.[4][5][6][7][8]
Introduction to Impurity Profiling
Pharmaceutical impurities are unwanted chemical substances that arise during the synthesis, purification, and storage of drug substances.[1][3][9] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities.[2] Organic impurities can originate from starting materials, by-products, intermediates, and degradation products.[1][3][9] Inorganic impurities and residual solvents are also common and must be monitored.[3][10] The process of identifying and quantifying these impurities is known as impurity profiling, which is essential for ensuring the quality and safety of the final drug product.[7][9]
Potential Impurities in this compound
The primary synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.[4] Based on this synthesis, the following impurities can be anticipated:
-
Starting Material: Unreacted 4-(2,4-Difluorophenyl)butyric acid.
-
Isomeric By-products: Incomplete or alternative cyclization can lead to the formation of isomeric tetralone products.
-
Over-reaction Products: Further reactions of the desired product under the harsh acidic and high-temperature conditions.
-
Degradation Products: Instability of the final compound can lead to degradation, particularly under prolonged storage or exposure to light and air.
-
Reagents and Catalysts: Residual polyphosphoric acid or phosphorous pentoxide.[4]
Comparative Analysis of Impurity Profiles
The following table summarizes hypothetical impurity data for three different commercial batches of this compound, illustrating the kind of comparative data essential for quality assessment.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Identification Method |
| 4-(2,4-Difluorophenyl)butyric acid | 0.08 | 0.15 | 0.05 | HPLC, LC-MS |
| 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one (Isomer) | 0.12 | 0.09 | 0.14 | HPLC, LC-MS, NMR |
| Unknown Impurity 1 (MW 198.15) | 0.03 | 0.05 | 0.02 | LC-MS |
| Unknown Impurity 2 (MW 214.17) | Not Detected | 0.02 | Not Detected | LC-MS |
| Total Impurities | 0.23 | 0.31 | 0.21 | - |
| Purity (by HPLC) | 99.77 | 99.69 | 99.79 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible impurity analysis. The following are standard protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the area percentage of the peaks. For known impurities, quantification is performed against a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.[6]
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Data Analysis: The molecular weights of the impurities are determined from the mass spectra, providing crucial information for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Impurities are typically isolated using preparative HPLC before NMR analysis.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed to elucidate the complete chemical structure of the impurities.
Visualization of Experimental Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for impurity characterization and the logical relationship of potential impurities.
Conclusion
The comprehensive characterization of impurities is a non-negotiable aspect of pharmaceutical development.[1][10] This guide has outlined the potential impurities in commercial batches of this compound and provided a framework for their comparative analysis. By employing robust analytical techniques such as HPLC, LC-MS, and NMR, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their products.[6][8] The presented workflows and data tables serve as a practical template for establishing rigorous impurity control strategies.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rroij.com [rroij.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to Isotopic Labeling of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling strategies for the study of the metabolism of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. The information presented is based on established principles of drug metabolism for structurally related compounds and provides a framework for designing and interpreting metabolic studies using isotopically labeled analogues.
Introduction
Understanding the metabolic fate of a drug candidate is a critical component of the drug discovery and development process. Isotopic labeling, through the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), offers a powerful tool for elucidating metabolic pathways, quantifying metabolites, and assessing the pharmacokinetic profile of a compound.[1][2] this compound, a fluorinated tetralone derivative, presents a scaffold of interest in medicinal chemistry. Its metabolism is likely influenced by both the tetralone core and the fluorine substituents. This guide compares various isotopic labeling approaches for this molecule and provides hypothetical, yet representative, experimental data to illustrate the expected outcomes.
Inferred Metabolic Pathways of this compound
Based on the known metabolism of tetralone derivatives and fluorinated aromatic compounds, the primary metabolic pathways for this compound are anticipated to involve oxidation and subsequent conjugation.[3][4] Cytochrome P450 (CYP) enzymes are the primary catalysts for the initial oxidative transformations.[5][6]
The benzylic positions of the tetralone ring system are often susceptible to hydroxylation. Furthermore, the presence of fluorine atoms can influence the regioselectivity of metabolism and may also be sites of metabolic attack, although C-F bonds are generally strong.[7]
Figure 1. Inferred metabolic pathway of this compound.
Comparison of Isotopic Labeling Strategies
The choice of isotope and its position within the molecule are critical for effectively probing the metabolic pathways.
| Labeling Strategy | Rationale & Advantages | Potential Disadvantages |
| Deuterium (²H) Labeling | - Kinetic Isotope Effect (KIE): Substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of enzymatic cleavage, leading to increased metabolic stability.[8][9] - Metabolite Identification: The mass shift of +1 (or more) per deuterium atom simplifies the identification of metabolites in mass spectrometry data.[10] | - Potential for Isotope Effects on Potency: While generally minimal, significant alterations in metabolism could potentially affect the pharmacological profile. - Back-exchange: Deuterium atoms at certain positions may be susceptible to exchange with protons in aqueous environments.[11] |
| Carbon-13 (¹³C) Labeling | - Metabolic Pathway Tracing: ¹³C is a stable tracer that can be followed through metabolic pathways without altering the chemical properties of the molecule.[12] - Quantitative Analysis: ¹³C-labeled compounds serve as excellent internal standards for accurate quantification in mass spectrometry-based assays.[13] - No Significant Isotope Effect: The larger mass of ¹³C does not typically induce a significant kinetic isotope effect, thus not altering the rate of metabolism. | - Higher Cost of Starting Materials: The synthesis of ¹³C-labeled compounds can be more expensive than deuteration.[14] - More Complex Synthesis: Incorporation of ¹³C often requires more intricate synthetic routes.[15] |
| Nitrogen-15 (¹⁵N) Labeling | - Tracing Nitrogen-Containing Metabolites: Useful for compounds containing nitrogen to trace nitrogen-specific metabolic pathways.[5][16] | - Not Applicable: this compound does not contain nitrogen, making this labeling strategy irrelevant for this specific molecule. |
Quantitative Data Comparison (Illustrative)
The following tables present hypothetical but realistic data to compare the performance of unlabeled versus isotopically labeled this compound in metabolic studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Unlabeled | 25 | 27.7 |
| Deuterated (at C4) | 75 | 9.2 |
| ¹³C-labeled (at C1) | 26 | 26.6 |
This illustrative data suggests that deuteration at a potential site of metabolism (C4) significantly increases the metabolic stability, as indicated by a longer half-life and lower intrinsic clearance. ¹³C-labeling, as expected, does not significantly alter the metabolic stability.
Table 2: Analytical Performance in LC-MS/MS Quantification
| Analyte | Internal Standard | Lower Limit of Quantification (LLOQ, ng/mL) |
| Unlabeled Metabolite (M1) | Deuterated (d4)-Unlabeled Parent | 0.5 |
| Unlabeled Metabolite (M1) | ¹³C-labeled (¹³C6)-M1 | 0.1 |
This illustrative data highlights the superior performance of a stable isotope-labeled internal standard that is structurally identical to the analyte, leading to a lower LLOQ and more accurate quantification.[13]
Experimental Protocols
General Workflow for Metabolic Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 5,7,3',4'-Tetramethoxyflavone suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
Unveiling 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Comparative Analysis of Experimental Data and Computational Predictions
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and structural properties of novel compounds is paramount. This guide provides a comparative analysis of available experimental data and computational predictions for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry.
Due to the limited availability of direct experimental and computational data for the title compound, this guide also incorporates data for the closely related isomer, 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, to provide a valuable comparative context.
Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison
A summary of the available experimental data for this compound and its isomer is presented below. To date, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for the 5,7-difluoro isomer remains elusive in publicly accessible literature.
| Property | This compound (Experimental) | 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (Comparative Experimental Data) |
| Melting Point | 89°-91°C[1][2] | No data available |
| ¹H NMR | No data available | No data available |
| ¹³C NMR | No data available | No data available |
| ¹⁹F NMR | No data available | Available, but specific shifts not detailed in the search results. |
| IR Spectroscopy | No data available | No data available |
| Mass Spectrometry | No data available | No data available |
Experimental Protocols
Synthesis of this compound[1][2]
The synthesis of this compound is achieved through an intramolecular cyclization reaction. A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous. To this, 43 g of 4-(2,4-Difluorophenyl)butyric acid is added, and the mixture is stirred for 1.5 hours at 80°C. The reaction is then quenched by pouring it onto ice-water and the product is extracted with ether. The combined organic phases are subsequently washed with sodium carbonate solution and sodium chloride solution, dried, and treated with activated charcoal. The solvent is then evaporated to yield the crude product. Purification can be performed by silica gel chromatography using a hexane/ethyl acetate (4:1) eluent or by vacuum sublimation at 0.65 mbar and 100°C.
Computational Predictions: Insights from a Closely Related Isomer
While specific computational studies on this compound were not identified, density functional theory (DFT) calculations have been employed to predict the spectroscopic properties and electronic structure of other fluorinated naphthalenes. For instance, DFT calculations at the SMD(THF)/M06-2X-D3/6-311+G(d,p) level of theory have been used to obtain electrostatic potential (ESP) maps and Natural Bond Orbital (NBO) charges for highly fluorinated naphthalenes, providing insights into their reactivity.[1] Such computational approaches could be applied to this compound to predict its ¹³C and ¹⁹F NMR chemical shifts, infrared vibrational frequencies, and molecular orbital energies.
Experimental and Computational Workflow
The general workflow for correlating experimental data with computational predictions for a novel compound like this compound is outlined below.
Caption: A flowchart illustrating the parallel experimental and computational workflows for compound analysis.
Signaling Pathway Analysis
Currently, there is no published information regarding the specific signaling pathways modulated by this compound. However, tetralone derivatives are known to exhibit a range of biological activities. Should future research identify a specific biological target, the following diagram illustrates a generic signaling cascade that could be investigated.
References
Safety Operating Guide
Navigating the Disposal of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated organic compound. Adherence to these guidelines is essential to ensure compliance with safety regulations and to minimize environmental impact.
Immediate Safety and Handling Precautions
Waste Characterization and Segregation
As a fluorinated compound, this compound is classified as a halogenated organic waste.[1] It is crucial to segregate this waste stream from non-halogenated organic wastes, as the disposal methods and costs for these categories differ significantly.[2][3] Co-mingling of halogenated and non-halogenated waste can lead to improper disposal and potential environmental contamination.
| Waste Category | Key Identifiers | Disposal Container |
| Halogenated Organic Waste | Contains fluorine, chlorine, bromine, or iodine | Designated, properly labeled "Halogenated Waste" container |
| Non-Halogenated Organic Waste | Organic compounds without halogens | Designated, properly labeled "Non-Halogenated Waste" container |
| Aqueous Waste | Solutions of acids, bases, and salts | Designated, properly labeled "Aqueous Waste" container |
| Solid Chemical Waste | Unused or contaminated solid reagents | Designated, properly labeled "Solid Waste" container |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Waste Identification and Labeling:
-
As soon as a container is designated for waste, it must be labeled.[4]
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[2][4]
-
If the waste is a solution, list all components and their approximate percentages.[2]
2. Container Selection and Management:
-
Use a chemically compatible container with a secure, tight-fitting lid.[5] Plastic containers are often preferred.[6]
-
The container must be kept closed at all times, except when adding waste.[4][5][7] This is to prevent the release of vapors and to avoid spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure that incompatible waste types are not stored together. For instance, keep halogenated organic waste separate from strong acids or bases.[1]
4. Disposal Request and Pickup:
-
Once the waste container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or attaching a specific waste tag.[3][7]
-
Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.[7][8] This compound is not suitable for sewer disposal.
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
If the compound is determined to be an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After decontamination, deface or remove all hazardous chemical labels from the container before placing it in the appropriate recycling or trash receptacle.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Personal protective equipment for handling 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Summary
Therefore, it is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Material/Standard |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | ANSI Z87.1-compliant |
| Hand Protection | Chemical-resistant gloves. | Neoprene, Nitrile rubber, or Fluoro-elastomer (Viton™) gloves are suitable for handling ketones and fluorinated compounds. Always check with the glove manufacturer for specific chemical compatibility.[3][4] |
| Body Protection | Laboratory coat. For larger quantities or when there is a significant risk of splashing, chemical-resistant overalls or an apron should be worn. | Flame-resistant material is advisable.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required. | Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk. The following workflow outlines the key steps.
Experimental Protocols
General Handling and Storage:
-
Preparation: Before handling, thoroughly review the SDS for similar compounds and ensure all necessary PPE is readily available.[3] Work should be conducted in a well-ventilated chemical fume hood.
-
Handling:
-
Storage: Store in a tightly closed container in a well-ventilated place.[1][6] The compound should be stored locked up.[1][6]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable container for disposal.
-
Do not let the product enter drains.
-
Clean the affected area thoroughly.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Disposal:
Dispose of contents and container to an approved waste disposal plant.[1][6] Halogenated organic compounds should be collected in a designated, properly labeled waste container for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

